TC-N 1752-d5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H27F3N6O3 |
|---|---|
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
N-[2-methyl-3-[[4-[3,3,4,5,5-pentadeuterio-4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33)/i10D2,11D2,19D |
InChI-Schlüssel |
QLKAFHZJICDACE-PDUXHJGNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of TC-N 1752-d5, a potent inhibitor of the voltage-gated sodium channel Nav1.7. The document presents quantitative data on its activity against various sodium channel subtypes, details the experimental protocols used for these assessments, and visualizes the experimental workflow.
Core Data Presentation: Nav Channel Inhibition Profile
TC-N 1752 is a human voltage-gated sodium (Nav) channel inhibitor.[1] Its potency has been determined across a range of Nav channel subtypes, demonstrating a preferential, albeit not exclusive, inhibition of Nav1.7. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Channel Subtype | IC50 (µM) |
| hNav1.7 | 0.17 |
| hNav1.3 | 0.3 |
| hNav1.4 | 0.4 |
| hNav1.5 | 1.1 |
| hNav1.9 | 1.6 |
| (Data sourced from Tocris Bioscience and other suppliers, referencing the primary literature by Bregman et al., 2011)[1] |
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The determination of the IC50 values for TC-N 1752 against various Nav channel subtypes was conducted using the gold-standard method of whole-cell patch-clamp electrophysiology. The following is a detailed description of the likely methodology, based on the primary literature and standard practices in the field for characterizing Nav channel inhibitors.
1. Cell Line Preparation:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells were utilized. These cell lines are chosen for their robust growth characteristics and low endogenous expression of most ion channels, making them ideal for the heterologous expression of specific ion channel subtypes.
-
Stable Transfection: The cells were stably transfected with plasmids containing the cDNA for the alpha subunit of the specific human Nav channel subtype of interest (e.g., hNav1.7, hNav1.3, hNav1.4, hNav1.5, and hNav1.9). Stable cell lines ensure a consistent and high level of channel expression for reliable electrophysiological recordings.
-
Cell Culture: The stably transfected cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin and streptomycin), and a selection agent (e.g., G418) to maintain the expression of the transfected channel. Cells were maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. For recording, cells were plated onto glass coverslips.
2. Electrophysiological Recordings:
-
Apparatus: Recordings were performed using an automated patch-clamp system (such as the PatchXpress) or a manual patch-clamp rig. The rig consists of a microscope, micromanipulators, an amplifier, a data acquisition system, and a perfusion system for solution exchange.
-
Solutions:
-
External (Extracellular) Solution: This solution is designed to mimic the physiological extracellular environment. A typical composition is (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: This solution fills the recording pipette and mimics the intracellular environment. A typical composition is (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium and fluoride (B91410) ions are used to block potassium and chloride channels, respectively, thus isolating the sodium currents.
-
-
Recording Procedure:
-
A glass coverslip with adherent cells was placed in a recording chamber and perfused with the external solution.
-
A borosilicate glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution was brought into contact with a cell.
-
A high-resistance "giga-ohm" seal was formed between the pipette tip and the cell membrane through gentle suction.
-
The cell membrane under the pipette tip was ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of the total current across the cell membrane.
-
3. Voltage-Clamp Protocol and Data Acquisition:
-
Holding Potential: The cell membrane was held at a hyperpolarized potential, typically -120 mV, to ensure that the majority of the Nav channels were in the resting (closed) state and available for activation.
-
Depolarizing Pulse: To elicit a sodium current, the membrane potential was rapidly depolarized to a potential such as 0 mV for a short duration (e.g., 20 ms). This depolarization causes the voltage-gated sodium channels to open, resulting in an inward sodium current.
-
State-Dependent Inhibition: To assess state-dependent inhibition, a pre-pulse protocol was employed. A conditioning pre-pulse to a moderately depolarized potential was used to drive a fraction of the channels into the inactivated state before the test pulse. The IC50 of TC-N 1752 was determined under conditions that produced approximately 20% fractional inactivation of the channels.
-
Compound Application: TC-N 1752 was dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which was then diluted to the final desired concentrations in the external solution. The various concentrations of the compound were applied to the cell via the perfusion system.
-
Data Analysis: The peak inward sodium current was measured before (control) and after the application of different concentrations of TC-N 1752. The percentage of current inhibition was calculated for each concentration. A concentration-response curve was generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal current, was determined by fitting the data to the Hill equation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the selectivity profile of a Nav channel inhibitor using whole-cell patch-clamp electrophysiology.
Signaling Pathway Context
Voltage-gated sodium channels are integral membrane proteins that are essential for the initiation and propagation of action potentials in excitable cells, such as neurons. They exist in three main conformational states: resting, open, and inactivated. The transition between these states is governed by the membrane potential. TC-N 1752 is a state-dependent inhibitor, meaning it preferentially binds to the inactivated state of the channel, thereby stabilizing it and preventing the channel from returning to the resting state to be available for subsequent opening. This mechanism of action leads to a reduction in neuronal excitability.
References
The Role of TC-N 1752-d5 in Nociception Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the voltage-gated sodium channel inhibitor, TC-N 1752-d5, and its role in the study of nociception. This document details the compound's known activity, presents standardized experimental protocols for assessing similar compounds, and illustrates the underlying signaling pathways and experimental workflows.
Core Compound Data: this compound
This compound is a potent inhibitor of human voltage-gated sodium (NaV) channels, which are critical for the initiation and propagation of action potentials in neurons, including nociceptive (pain-sensing) neurons. Its inhibitory activity has been quantified across several NaV channel subtypes, demonstrating a degree of selectivity that is of significant interest in the development of novel analgesics.
Quantitative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values of this compound for various human NaV channel subtypes are summarized below. These values indicate the concentration of the compound required to inhibit 50% of the channel's activity and are a key measure of its potency.
| NaV Channel Subtype | IC50 (µM) |
| hNaV1.7 | 0.17 |
| hNaV1.3 | 0.3 |
| hNaV1.4 | 0.4 |
| hNaV1.9 | 1.6 |
| hNaV1.5 | 1.1 |
Data sourced from commercially available technical data sheets.
Mechanism of Action in Nociception
Voltage-gated sodium channels, particularly the NaV1.7, NaV1.8, and NaV1.9 subtypes, are preferentially expressed in dorsal root ganglion (DRG) neurons, which are the primary sensory neurons responsible for transmitting pain signals from the periphery to the central nervous system. By inhibiting these channels, this compound is presumed to reduce the excitability of nociceptive neurons, thereby dampening the transmission of pain signals. The particular potency of this compound at the NaV1.7 channel is noteworthy, as this subtype has been genetically validated in humans as a key player in pain perception.
Experimental Protocols
While specific, detailed protocols for studies that have used this compound are not publicly available, this section provides comprehensive, standardized methodologies for assessing the efficacy of NaV channel inhibitors in both in vitro and in vivo nociception models.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to determine the inhibitory activity (e.g., IC50) of a compound on specific NaV channel subtypes expressed in a heterologous system.
Objective: To measure the concentration-dependent inhibition of a test compound on a specific human NaV channel subtype.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7).
-
External Recording Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the external solution.
Procedure:
-
Cell Preparation: Culture the stably transfected cells under standard conditions and plate them onto glass coverslips for recording.
-
Recording Setup: Transfer a coverslip to a recording chamber on the stage of an inverted microscope and perfuse with the external recording solution.
-
Patch Pipette: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Establish a gigaseal between the patch pipette and a single cell. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential of -120 mV. Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
Compound Application: Apply the test compound at various concentrations via a perfusion system, allowing for complete solution exchange around the cell.
-
Data Acquisition: Record the peak inward sodium current in the absence (control) and presence of each concentration of the test compound.
-
Data Analysis: Compare the peak current amplitude in the presence of the compound to the control current. Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50 value.
In Vivo Nociception: The Formalin Test
The formalin test is a widely used model of tonic chemical pain that is sensitive to various classes of analgesic drugs. It produces a biphasic pain response, with the first phase representing direct activation of nociceptors and the second phase involving central sensitization.
Objective: To assess the analgesic efficacy of a test compound in a rodent model of inflammatory pain.
Materials:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Formalin Solution: 2.5% or 5% formalin in saline.
-
Test Compound: this compound dissolved in a suitable vehicle for administration (e.g., saline with 5% DMSO and 5% Tween 80).
-
Observation Chamber: A clear plexiglass chamber allowing for unobstructed observation of the animal.
Procedure:
-
Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the animal back into the observation chamber and record its pain-related behaviors (e.g., flinching, licking, biting the injected paw) for a set period (e.g., 60 minutes).
-
Data Analysis: Quantify the total time spent in pain-related behaviors during the two distinct phases of the response:
-
Phase I (Early Phase): 0-5 minutes post-injection.
-
Phase II (Late Phase): 15-60 minutes post-injection.
-
-
Statistical Analysis: Compare the behavioral scores of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
This compound is a valuable research tool for investigating the role of voltage-gated sodium channels in nociception. Its inhibitory profile, particularly its potency at NaV1.7, makes it a compound of interest for preclinical pain studies. The standardized protocols provided in this guide offer a framework for the systematic evaluation of this compound and other novel NaV channel inhibitors, facilitating the discovery and development of next-generation analgesics. Further studies are warranted to fully elucidate the in vivo efficacy, pharmacokinetic properties, and detailed mechanism of action of this compound in various pain models.
TC-N 1752-d5: An In-Depth Technical Guide for Sodium Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, in particular, is a genetically validated target for pain therapeutics, as gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. TC-N 1752 is a potent, state-dependent inhibitor of NaV1.7 that has demonstrated efficacy in preclinical pain models.[1]
This technical guide focuses on TC-N 1752-d5, a deuterated analog of TC-N 1752. The substitution of hydrogen with deuterium (B1214612) can modulate a molecule's metabolic fate through the kinetic isotope effect, potentially leading to a more favorable pharmacokinetic profile, such as increased metabolic stability and half-life.[2][3] This property makes this compound a valuable probe for researchers studying the pharmacokinetics and in vivo activity of NaV1.7 inhibitors, as it may offer a longer duration of action and more stable plasma concentrations compared to its non-deuterated counterpart. While specific experimental data for the d5 variant are not extensively published, this guide will provide a comprehensive overview of the known properties of TC-N 1752, detailed experimental protocols for its characterization, and the scientific basis for the use of its deuterated form in sodium channel research.
Chemical and Physical Properties
| Property | TC-N 1752 | This compound |
| Chemical Name | N-[2-Methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | N-[2-Methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide-d5 |
| Molecular Formula | C₂₅H₂₇F₃N₆O₃ | C₂₅H₂₂D₅F₃N₆O₃ |
| Molecular Weight | 516.52 g/mol | Not specified in literature |
| CAS Number | 1211866-85-1 | Not specified in literature |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl | Not specified in literature |
| Purity | ≥98% | Not specified in literature |
| Storage | Store at +4°C | Not specified in literature |
Biological Activity and Quantitative Data
TC-N 1752 is a potent blocker of multiple human voltage-gated sodium channel subtypes, with a preference for NaV1.7. Its inhibitory activity is state-dependent, showing higher potency for channels in the inactivated state.
In Vitro Potency (IC₅₀ Values)
| Channel Subtype | IC₅₀ (µM) | Reference |
| hNaV1.7 | 0.17 | |
| hNaV1.3 | 0.3 | |
| hNaV1.4 | 0.4 | |
| hNaV1.5 | 1.1 | |
| hNaV1.9 | 1.6 | |
| rNaV1.8 | 2.2 |
State-Dependent Inhibition of hNaV1.7:
-
20% Inactivated Channels: IC₅₀ = 0.17 µM
-
Fully Non-inactivated Channels: IC₅₀ = 3.6 µM
In Vivo Efficacy (TC-N 1752)
| Animal Model | Dosing | Effect | Reference |
| Rat Formalin Model | 3-30 mg/kg (p.o.) | Dose-dependent analgesic effect, with full efficacy at 20 mg/kg. | |
| CFA-Induced Thermal Hyperalgesia | 3-30 mg/kg (p.o.) | Decreases thermal hyperalgesia. | |
| CFA-Induced C-fiber Sensitization | 5 mg/mL (500 µL; i.v.) | Attenuates sensitization of C-fiber nociceptors. |
Signaling Pathways and Mechanisms of Action
TC-N 1752 exerts its analgesic effects by directly blocking the pore of voltage-gated sodium channels, particularly NaV1.7, which are highly expressed in nociceptive sensory neurons. By inhibiting the influx of sodium ions, TC-N 1752 dampens the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is adapted from standard procedures for characterizing NaV channel inhibitors.
-
Cell Culture:
-
Use HEK293 or CHO cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7).
-
Culture cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells onto glass coverslips a few days prior to recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Recording Procedure:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and achieve whole-cell configuration.
-
To measure state-dependent inhibition, hold the cell at different potentials to vary the proportion of channels in the inactivated state (e.g., -120 mV for resting state, -80 mV for partially inactivated state).
-
Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
Perfuse the external solution containing various concentrations of this compound to determine the IC₅₀.
-
Rat Formalin-Induced Pain Model
This protocol is based on the original study by Bregman et al. (2011) and other standard procedures.
-
Animals:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimate animals to the testing environment before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg).
-
-
Formalin Injection:
-
At a set time after drug administration (e.g., 60 minutes), inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately after injection, place the rat in an observation chamber.
-
Record the total time the animal spends flinching, licking, or biting the injected paw over a set period (e.g., 60 minutes).
-
The response is typically biphasic: an early phase (0-10 minutes) and a late phase (10-60 minutes).
-
-
Data Analysis:
-
Compare the duration of nociceptive behaviors in the drug-treated groups to the vehicle-treated group to determine the analgesic effect.
-
CFA-Induced Inflammatory Pain Model
-
Animals:
-
Use male Sprague-Dawley rats.
-
-
Induction of Inflammation:
-
Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
-
Drug Administration:
-
Administer this compound or vehicle at various time points after CFA injection to assess its effect on established inflammatory pain.
-
-
Assessment of Thermal Hyperalgesia:
-
Use a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.
-
A significant increase in paw withdrawal latency in the drug-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
-
Logical Relationships in this compound Research
The use of this compound as a research probe is based on a logical progression from in vitro characterization to in vivo validation, with the deuteration strategy aimed at improving the pharmacokinetic properties for in vivo studies.
Conclusion
TC-N 1752 is a well-characterized, potent, and state-dependent inhibitor of NaV1.7 with demonstrated efficacy in preclinical models of pain. The deuterated analog, this compound, is a valuable tool for researchers in the field of sodium channel pharmacology and drug discovery. By potentially offering improved pharmacokinetic properties, this compound can facilitate more robust in vivo studies aimed at understanding the role of NaV1.7 in pain and developing novel analgesics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize TC-N 1752 and its deuterated form in their investigations of sodium channel function and modulation. Further studies are warranted to directly compare the pharmacokinetic and pharmacodynamic profiles of TC-N 1752 and this compound to fully elucidate the benefits of deuteration for this class of compounds.
References
- 1. Identification of a potent, state-dependent inhibitor of Nav1.7 with oral efficacy in the formalin model of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
foundational research on TC-N 1752 and its deuterated form
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational research on TC-N 1752, a potent and orally active inhibitor of the voltage-gated sodium channel Nav1.7. TC-N 1752 has demonstrated significant analgesic efficacy in preclinical models of pain, positioning it as a molecule of interest for the development of novel pain therapeutics. This document summarizes its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. While this guide focuses on TC-N 1752, the potential for deuterated analogs to offer improved pharmacokinetic profiles is a recognized strategy in drug development; however, at the time of this publication, specific experimental data on a deuterated form of TC-N 1752 is not available in the public domain.
Introduction
Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain in humans. Individuals with loss-of-function mutations in SCN9A exhibit a congenital inability to experience pain, while gain-of-function mutations are linked to severe pain disorders. This makes Nav1.7 a compelling target for the development of non-opioid analgesics.
TC-N 1752 is a state-dependent inhibitor of Nav1.7, demonstrating greater potency for channels in the inactivated state.[1] This property suggests a potential for selectively targeting neurons with high-frequency firing, which is characteristic of pathological pain states.
Chemical Properties
A summary of the chemical properties of TC-N 1752 is provided in the table below.
| Property | Value |
| Chemical Name | N-[2-Methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide |
| Molecular Formula | C₂₅H₂₇F₃N₆O₃ |
| Molecular Weight | 516.52 g/mol |
| CAS Number | 1211866-85-1 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl.[2] |
| Storage | Store at +4°C.[2] |
Mechanism of Action and Signaling Pathway
TC-N 1752 exerts its primary pharmacological effect by inhibiting the Nav1.7 sodium channel.[3] By blocking the influx of sodium ions, it dampens the generation and propagation of action potentials in nociceptive neurons, thereby reducing the transmission of pain signals.
The downstream signaling pathways affected by Nav1.7 inhibition are complex and involve the modulation of endogenous pain-relief systems. Inhibition of Nav1.7 can lead to an increase in the expression of preproenkephalin mRNA, suggesting an enhancement of the endogenous opioid system.[4] Furthermore, in other cellular contexts, Nav1.7 activity has been linked to signaling pathways involving mitogen-activated protein kinases (MAPK), such as ERK1/2.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for TC-N 1752.
Table 1: In Vitro Potency of TC-N 1752 against Voltage-Gated Sodium Channels
| Channel Subtype | IC₅₀ (µM) |
| hNav1.7 | 0.17 |
| hNav1.3 | 0.3 |
| hNav1.4 | 0.4 |
| hNav1.5 | 1.1 |
| rNav1.8 | 2.2 |
Data sourced from MedChemExpress and R&D Systems.
Table 2: State-Dependent Inhibition of Nav1.7 by TC-N 1752
| Channel State | IC₅₀ (µM) |
| 20% Inactivated | 0.17 |
| Fully Noninactivated | 3.6 |
Data sourced from MedChemExpress.
Table 3: In Vivo Efficacy of TC-N 1752 in the Rat Formalin Model
| Dose (mg/kg, p.o.) | Analgesic Effect |
| 3 | Onset of analgesic efficacy |
| 20 | Full efficacy |
| 3-30 | Dose-dependent analgesic effect |
Data sourced from MedChemExpress.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Formalin-Induced Pain Model
This model assesses the efficacy of a compound against both acute and persistent inflammatory pain.
Protocol:
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimation: Animals are placed in individual observation chambers for a period of at least 30 minutes to acclimate to the testing environment.
-
Dosing: TC-N 1752 or vehicle is administered orally (p.o.) at the desired doses (e.g., 3, 10, 20, 30 mg/kg).
-
Formalin Injection: A solution of 5% formalin is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after formalin injection, the number of flinches of the injected paw is counted for a period of up to 60 minutes. The observation period is typically divided into two phases: Phase 1 (0-5 minutes) representing acute nociceptive pain, and Phase 2 (15-60 minutes) representing inflammatory pain.
-
Data Analysis: The total number of flinches in each phase is recorded and compared between the TC-N 1752-treated groups and the vehicle-treated control group.
Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
This model is used to evaluate the efficacy of a compound against chronic inflammatory pain.
Protocol:
-
Animals: Male Sprague-Dawley rats are used.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus (Hargreaves test).
-
CFA Injection: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation and thermal hyperalgesia.
-
Inflammation Development: Animals are allowed to develop a stable thermal hyperalgesia over a period of several days.
-
Dosing: TC-N 1752 or vehicle is administered orally at the desired doses.
-
Paw Withdrawal Latency Testing: At various time points after dosing, the paw withdrawal latency to the thermal stimulus is measured again.
-
Data Analysis: The change in paw withdrawal latency from baseline is calculated and compared between the TC-N 1752-treated groups and the vehicle-treated control group.
Deuterated Form of TC-N 1752
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to potentially improve the pharmacokinetic properties of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. This can lead to a longer half-life, increased exposure, and potentially a reduced dosing frequency or improved side effect profile.
While a deuterated form of TC-N 1752, specifically TC-N 1752-d5, is commercially available as a research chemical, a comprehensive search of the scientific literature and patent databases did not yield any published experimental data regarding its synthesis, in vitro or in vivo activity, or pharmacokinetic profile. Therefore, a direct comparison with its non-deuterated counterpart is not possible at this time. Further research is required to elucidate the potential benefits of deuteration for this particular molecule.
Conclusion
TC-N 1752 is a potent and selective inhibitor of the Nav1.7 sodium channel with demonstrated efficacy in preclinical models of pain. Its state-dependent mechanism of action and oral bioavailability make it an attractive candidate for further development. The foundational research summarized in this guide provides a strong basis for continued investigation into its therapeutic potential. While the exploration of a deuterated analog of TC-N 1752 is a logical next step in its development pathway, a lack of publicly available data currently precludes a detailed analysis. Future studies are warranted to explore the synthesis and pharmacological properties of deuterated TC-N 1752 to determine if it offers an improved therapeutic profile.
References
The Role of TC-N 1752-d5 in the Investigation of Neuropathic Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TC-N 1752, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, and the utility of its deuterated analog, TC-N 1752-d5, in the context of preclinical pain research. While TC-N 1752 has demonstrated efficacy in models of persistent inflammatory pain, its direct evaluation in established neuropathic pain models is not extensively documented in publicly available literature. This guide will detail its known pharmacological properties, its demonstrated efficacy in the formalin pain model, and provide a comprehensive, hypothetical framework for its investigation in a classic neuropathic pain model.
Introduction to TC-N 1752 and NaV1.7 in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system.[1][2] A key molecular target in the development of novel analgesics for neuropathic pain is the voltage-gated sodium channel NaV1.7.[1] This channel is preferentially expressed in peripheral sensory neurons and plays a critical role in the generation and propagation of action potentials that transmit pain signals.[3][4] Genetic studies in humans have validated NaV1.7 as a crucial mediator of pain perception; gain-of-function mutations are associated with intense pain syndromes, while loss-of-function mutations lead to a congenital inability to experience pain.
TC-N 1752 is a potent, state-dependent inhibitor of human NaV1.7. Its deuterated form, this compound, serves as a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis in bioanalytical assays. The core of its therapeutic potential lies in its ability to selectively block the hyperexcitability of nociceptive neurons, a hallmark of chronic pain states.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for TC-N 1752.
Table 1: In Vitro Pharmacology of TC-N 1752
| Target | IC50 (μM) | Assay Conditions |
| hNaV1.7 | 0.17 | Human NaV channel |
| hNaV1.3 | 0.3 | Human NaV channel |
| hNaV1.4 | 0.4 | Human NaV channel |
| hNaV1.5 | 1.1 | Human NaV channel |
| hNaV1.9 | 1.6 | Human NaV channel |
| Data sourced from publicly available datasheets. |
Table 2: In Vivo Efficacy of TC-N 1752 in the Formalin Model
| Species | Route of Administration | Dose Range (mg/kg) | Pain Model | Key Finding |
| Rat | Oral (p.o.) | 3 - 30 mg/kg | Formalin-induced persistent pain | Dose- and exposure-dependent reduction in pain behavior. |
| This data is from the primary study characterizing the in vivo efficacy of TC-N 1752. |
Signaling Pathway and Mechanism of Action
TC-N 1752 exerts its analgesic effect by blocking NaV1.7 channels located on the membrane of peripheral nociceptive neurons. In neuropathic pain states, nerve injury leads to an upregulation and altered gating of these channels, contributing to neuronal hyperexcitability and the generation of spontaneous, ectopic action potentials. By binding to the NaV1.7 channel, TC-N 1752 stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the propagation of pain signals to the central nervous system.
Figure 1: Simplified signaling pathway of NaV1.7 in neuropathic pain and the inhibitory action of TC-N 1752.
Experimental Protocols
Formalin-Induced Persistent Pain Model (Established Protocol for TC-N 1752)
This model induces a biphasic pain response and is used to evaluate compounds for analgesic activity against persistent pain with an inflammatory component.
Objective: To assess the dose-dependent efficacy of orally administered TC-N 1752 in reducing formalin-induced pain behaviors in rats.
Materials:
-
Male Sprague-Dawley rats.
-
TC-N 1752 (Compound 52 in the source literature).
-
Vehicle for oral administration.
-
5% formalin solution.
-
Observation chambers with a clear floor.
Procedure:
-
Acclimation: Rats are habituated to the testing environment and handling for several days prior to the experiment.
-
Drug Administration: TC-N 1752 or vehicle is administered orally (p.o.) at doses ranging from 3 to 30 mg/kg at a specified time before formalin injection.
-
Formalin Injection: A 50 µL injection of 5% formalin is administered subcutaneously into the plantar surface of the rat's hind paw.
-
Behavioral Observation: Immediately after injection, the rat is placed in an observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded for two distinct phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-60 minutes post-injection).
-
Data Analysis: The total time of nocifensive behavior in each phase is calculated for each dose group and compared to the vehicle-treated control group.
Figure 2: Experimental workflow for the evaluation of TC-N 1752 in the rat formalin pain model.
Spared Nerve Injury (SNI) Model (Hypothetical Protocol for TC-N 1752)
The SNI model is a widely used and robust model of peripheral neuropathic pain that results in long-lasting mechanical allodynia and thermal hyperalgesia.
Objective: To evaluate the efficacy of TC-N 1752 in reversing established mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats.
-
TC-N 1752.
-
Vehicle for administration (e.g., 20% Captisol).
-
Anesthetics for surgery.
-
Von Frey filaments for assessing mechanical allodynia.
-
Hargreaves apparatus for assessing thermal hyperalgesia.
Procedure:
-
SNI Surgery: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated and transected, leaving the sural nerve intact. Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
Post-Operative Recovery: Animals are allowed to recover for 7-14 days, during which neuropathic pain behaviors develop.
-
Baseline Pain Assessment: Prior to drug administration, baseline mechanical and thermal sensitivity is assessed using the von Frey and Hargreaves tests, respectively, to confirm the development of allodynia and hyperalgesia.
-
Drug Administration: TC-N 1752 or vehicle is administered (e.g., orally or intraperitoneally) at various doses.
-
Post-Dosing Behavioral Testing: At specific time points after drug administration (e.g., 1, 2, 4, and 6 hours), mechanical and thermal sensitivity are reassessed to determine the effect of TC-N 1752 on pain thresholds.
-
Data Analysis: The paw withdrawal threshold (in grams for von Frey) and paw withdrawal latency (in seconds for Hargreaves) are measured. The data is analyzed to determine the dose-dependent reversal of hypersensitivity compared to vehicle-treated and sham-operated controls.
Figure 3: A proposed experimental workflow for assessing TC-N 1752 in a neuropathic pain model.
Conclusion and Future Directions
References
- 1. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surgical animal models of neuropathic pain: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent, state-dependent inhibitor of Nav1.7 with oral efficacy in the formalin model of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of peripheral nerve sodium channels selectively inhibits features of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and Development of TC-N 1752
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-N 1752 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the discovery and preclinical development of TC-N 1752, also referred to as compound 52 in some literature.[1] It details the compound's mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic and safety data. The information presented is intended to serve as a resource for researchers and drug development professionals interested in the advancement of novel analgesics targeting Nav1.7.
Introduction
The voltage-gated sodium channel Nav1.7 plays a critical role in the transmission of pain signals.[2] Individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, are congenitally insensitive to pain, highlighting this channel as a promising target for the development of new pain therapies.[1][2] TC-N 1752 emerged from a drug discovery program aimed at identifying potent and selective inhibitors of Nav1.7 with the potential for oral efficacy in pain models.[1]
Discovery and Lead Optimization
The discovery of TC-N 1752 was the result of a focused medicinal chemistry effort centered on a 2,4-diaminotriazine scaffold. Structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of this chemical series for Nav1.7.
Signaling Pathway and Mechanism of Action
TC-N 1752 exerts its pharmacological effect by directly inhibiting the Nav1.7 sodium channel. This inhibition is state-dependent, meaning the compound has a higher affinity for certain conformational states of the channel. By blocking Nav1.7, TC-N 1752 reduces the influx of sodium ions into nociceptive neurons, thereby dampening the generation and propagation of action potentials that transmit pain signals. The binding site of TC-N 1752 on Nav1.7 has been determined to be distinct from that of local anesthetics.
In Vitro Pharmacology
The in vitro activity of TC-N 1752 was characterized through a series of electrophysiological and cellular assays to determine its potency and selectivity against various sodium channel subtypes.
Potency and Selectivity
TC-N 1752 is a potent inhibitor of human Nav1.7 with an IC50 of 0.17 μM. Its selectivity was assessed against a panel of other human Nav channel isoforms.
| Channel Subtype | IC50 (μM) |
| hNav1.7 | 0.17 |
| hNav1.3 | 0.3 |
| hNav1.4 | 0.4 |
| hNav1.5 | 1.1 |
| hNav1.9 | 1.6 |
Table 1: In vitro potency of TC-N 1752 against various human voltage-gated sodium channel subtypes.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Nav Channel Inhibition:
This assay is the gold standard for determining the potency of ion channel inhibitors.
-
Cell Lines: HEK293 cells stably expressing the human Nav channel subtypes (hNav1.3, hNav1.4, hNav1.5, hNav1.7, and hNav1.9) were used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Voltage Protocol: Cells were held at a holding potential of -90 mV. A depolarizing pulse was applied to elicit sodium currents. The specific voltage and duration of the pulse would be optimized for each channel subtype.
-
Data Analysis: The peak sodium current was measured before and after the application of TC-N 1752. The concentration-response curve was fitted to the Hill equation to determine the IC50 value.
In Vivo Pharmacology
The analgesic efficacy of TC-N 1752 was evaluated in preclinical models of persistent pain.
Formalin-Induced Pain Model
TC-N 1752 demonstrated dose-dependent efficacy in the rat formalin model of persistent pain. Oral administration of the compound significantly reduced the flinching behavior associated with the inflammatory phase of the formalin response.
Experimental Protocols
Formalin-Induced Pain in Rats:
This model is widely used to assess the efficacy of analgesics against persistent inflammatory pain.
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the rat's hind paw. This induces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes).
-
Drug Administration: TC-N 1752 or vehicle was administered orally at a specified time before the formalin injection.
-
Behavioral Assessment: The number of flinches of the injected paw was counted during the late phase of the formalin response.
-
Data Analysis: The total number of flinches in the drug-treated groups was compared to the vehicle-treated group to determine the analgesic effect.
Pharmacokinetics
The pharmacokinetic properties of TC-N 1752 were evaluated in rats to assess its suitability for oral administration and in vivo testing. While detailed quantitative data from the primary literature is limited in the public domain, the compound was described as having pharmacokinetic properties appropriate for in vivo testing in rats.
| Parameter | Value |
| Bioavailability (rat) | 14% |
Table 2: Pharmacokinetic parameters of a related arylsulfonamide Nav1.7 inhibitor in rats.
Safety Pharmacology
hERG Channel Inhibition
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias. TC-N 1752 exhibited modest selectivity against the hERG channel.
Experimental Protocols
hERG Inhibition Assay (Automated Patch Clamp):
This assay is used to assess the potential for a compound to inhibit the hERG potassium channel.
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Procedure: Whole-cell patch clamp recordings are performed using an automated platform.
-
Voltage Protocol: A specific voltage protocol is used to elicit hERG currents.
-
Data Analysis: The IC50 for hERG inhibition is determined by measuring the reduction in the hERG tail current at various concentrations of the test compound.
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials for TC-N 1752. The transition from preclinical to clinical development is a complex process, and many promising compounds do not advance to human trials for a variety of reasons.
Conclusion
TC-N 1752 is a potent and selective inhibitor of Nav1.7 that has demonstrated efficacy in a preclinical model of persistent pain. The information presented in this technical guide summarizes the key aspects of its discovery and preclinical development. Further investigation into its pharmacokinetic and toxicological profile, as well as its potential for clinical development, is warranted. This guide provides a foundational understanding of TC-N 1752 for researchers and drug development professionals working to advance novel treatments for pain.
References
In-Depth Technical Guide: Biophysical Properties of TC-N 1752-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-N 1752-d5 is the deuterated form of TC-N 1752, a potent voltage-gated sodium (NaV) channel inhibitor. Deuteration, the substitution of hydrogen with its isotope deuterium, is a common strategy in drug development to modify pharmacokinetic properties, such as metabolic stability, without significantly altering the core pharmacodynamic activity. This guide provides a comprehensive overview of the biophysical properties of the parent compound, TC-N 1752, its mechanism of action, and detailed experimental protocols relevant to its characterization.
Physicochemical Properties
The fundamental physicochemical properties of the parent compound, TC-N 1752, are crucial for understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₇F₃N₆O₃ | [1] |
| Molecular Weight | 516.52 g/mol | [1] |
| CAS Number | 1211866-85-1 | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl | |
| Storage | Store at +4°C |
Mechanism of Action and Signaling Pathway
TC-N 1752 functions as a direct blocker of voltage-gated sodium channels. These channels are critical for the initiation and propagation of action potentials in excitable cells, including neurons. By binding to the channel pore, TC-N 1752 inhibits the influx of sodium ions, thereby dampening neuronal excitability. This mechanism is central to its analgesic effects observed in preclinical pain models.
The primary signaling pathway is the direct inhibition of NaV channel function. Downstream effects are a consequence of reduced neuronal firing.
Caption: Mechanism of action of TC-N 1752.
Quantitative Data: Inhibitory Activity
TC-N 1752 exhibits potent inhibitory activity against a range of human NaV channel subtypes. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| NaV Channel Subtype | IC₅₀ (µM) | Reference |
| hNaV1.7 | 0.17 | [1] |
| hNaV1.3 | 0.3 | [1] |
| hNaV1.4 | 0.4 | [1] |
| hNaV1.5 | 1.1 | [1] |
| hNaV1.9 | 1.6 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Electrophysiological Characterization of NaV Channel Inhibition
This protocol is adapted from studies characterizing NaV channel blockers in heterologous expression systems.[2]
References
An In-Depth Technical Guide to the Pharmacology of TC-N 1752-d5
This guide provides a comprehensive overview of the pharmacology of TC-N 1752 and its deuterated analog, TC-N 1752-d5, tailored for researchers, scientists, and professionals in drug development. It delves into the core pharmacology, experimental validation, and the underlying signaling pathways associated with this potent voltage-gated sodium channel inhibitor.
Core Pharmacology of TC-N 1752
TC-N 1752 is a potent, orally active inhibitor of human voltage-gated sodium (NaV) channels, with a notable state-dependent affinity for NaV1.7.[1][2] Its inhibitory action on these channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons, forms the basis of its analgesic properties. The compound has demonstrated efficacy in preclinical models of persistent pain.[1][2]
This compound: A Tool for Pharmacokinetic Analysis
This compound is the deuterated form of TC-N 1752. In pharmacology and drug development, deuterated analogs are frequently synthesized for use in pharmacokinetic (PK) studies. The increased mass of deuterium (B1214612) atoms allows for the differentiation of the administered compound from its non-deuterated counterpart in mass spectrometry analysis. This makes this compound an ideal internal standard for quantifying TC-N 1752 in biological samples, enabling accurate assessment of its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
The following tables summarize the key quantitative data available for TC-N 1752, providing a clear comparison of its activity and properties.
Table 1: In Vitro Inhibitory Activity of TC-N 1752 against Human Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (µM) |
| hNaV1.7 | 0.17 |
| hNaV1.3 | 0.3 |
| hNaV1.4 | 0.4 |
| hNaV1.5 | 1.1 |
| hNaV1.9 | 1.6 |
Data sourced from multiple suppliers, citing original research.[3]
Table 2: Physicochemical and Solubility Data for TC-N 1752
| Property | Value |
| Molecular Weight | 516.52 g/mol |
| Molecular Formula | C25H27F3N6O3 |
| Solubility in DMSO | Up to 100 mM |
| Solubility in 1eq. HCl | Up to 10 mM |
| Purity | ≥98% (HPLC) |
| Storage | +4°C |
Data sourced from multiple suppliers.[3]
Table 3: In Vivo Efficacy of TC-N 1752 in the Formalin-Induced Pain Model
| Administration Route | Dose Range (mg/kg) | Effect |
| Oral (p.o.) | 3-30 | Dose-dependent analgesic effect |
Data sourced from MedChemExpress, citing Bregman et al., 2011.[2]
Signaling Pathways and Mechanism of Action
TC-N 1752 exerts its analgesic effects by directly blocking voltage-gated sodium channels, which are integral components of the pain signaling pathway. In sensory neurons, noxious stimuli trigger the opening of NaV channels, leading to the influx of sodium ions and the generation of an action potential. This electrical signal is then propagated along the neuron to the central nervous system, where it is perceived as pain. By inhibiting these channels, TC-N 1752 effectively dampens the transmission of pain signals.
The following diagram illustrates the role of voltage-gated sodium channels in the pain signaling pathway and the inhibitory action of TC-N 1752.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of TC-N 1752.
In Vitro Electrophysiology Assay for IC50 Determination
This protocol is based on the methods generally used for characterizing ion channel inhibitors, as would have been employed in the studies cited by Bregman et al. (2011).
Objective: To determine the half-maximal inhibitory concentration (IC50) of TC-N 1752 on various human NaV channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7) are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a resting membrane potential (e.g., -120 mV) and then depolarizing to a potential that elicits a maximal sodium current (e.g., -10 mV).
-
Compound Application: TC-N 1752 is prepared in a series of concentrations and applied to the cells.
-
Data Acquisition: The peak sodium current is measured before and after the application of the compound at each concentration.
-
Data Analysis: The percentage of inhibition of the sodium current is calculated for each concentration of TC-N 1752. The IC50 value is then determined by fitting the concentration-response data to a Hill equation.
The following diagram outlines the experimental workflow for the in vitro electrophysiology assay.
In Vivo Formalin-Induced Pain Model
This protocol is based on the standard formalin test used to assess the efficacy of analgesic compounds.
Objective: To evaluate the analgesic efficacy of orally administered TC-N 1752 in a model of persistent pain in rats.
Methodology:
-
Animals: Male Sprague-Dawley rats are used for the study.
-
Compound Administration: TC-N 1752 is formulated for oral gavage and administered at various doses (e.g., 3, 10, 30 mg/kg) to different groups of rats. A vehicle control group receives the formulation without the active compound.
-
Formalin Injection: At a predetermined time after compound administration (e.g., 60 minutes), a dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw of each rat.
-
Behavioral Observation: Immediately after the formalin injection, the animals are placed in an observation chamber, and their behavior is recorded. The total time spent licking or biting the injected paw is quantified. This is typically done in two phases: an early phase (0-5 minutes post-injection) and a late phase (15-60 minutes post-injection).
-
Data Analysis: The total time spent in nociceptive behavior (licking/biting) is compared between the vehicle-treated and TC-N 1752-treated groups. A dose-dependent reduction in this behavior indicates an analgesic effect.
The following diagram illustrates the experimental workflow for the in vivo formalin test.
Conclusion
TC-N 1752 is a well-characterized inhibitor of voltage-gated sodium channels with demonstrated analgesic properties in preclinical models. Its deuterated analog, this compound, serves as a critical tool for its pharmacokinetic profiling. The data and protocols presented in this guide provide a solid foundation for further research and development of TC-N 1752 and related compounds as potential therapeutics for the management of pain.
References
TC-N 1752-d5: A Technical Guide for Early-Stage Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TC-N 1752-d5, a potent voltage-gated sodium (NaV) channel inhibitor, and its applications in the context of early-stage drug discovery for pain therapeutics. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound is a selective inhibitor of the voltage-gated sodium channel NaV1.7. The NaV1.7 channel is predominantly expressed in peripheral sensory neurons and has been genetically validated as a critical target for pain sensation in humans.[1] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, making NaV1.7 an attractive target for the development of novel analgesics. This compound has demonstrated efficacy in preclinical models of pain, highlighting its potential as a lead compound for the development of new pain therapies.[1][2]
Mechanism of Action
This compound functions as a pore blocker of the NaV1.7 channel. It exhibits state-dependent inhibition, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[1][2] This mechanism of action is crucial as it allows for the selective targeting of rapidly firing neurons, such as those involved in nociceptive pathways, while having less effect on normally functioning neurons. By stabilizing the inactivated state, this compound prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to painful stimuli.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound against Human Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (µM) |
| hNaV1.7 | 0.17 |
| hNaV1.3 | 0.3 |
| hNaV1.4 | 0.4 |
| hNaV1.5 | 1.1 |
| hNaV1.9 | 1.6 |
Data sourced from commercially available information.
Table 2: In Vivo Efficacy of this compound in the Rat Formalin Model of Persistent Pain
| Dose (mg/kg, p.o.) | Analgesic Effect |
| 3 | Onset of analgesic efficacy |
| 20 | Full efficacy in reducing flinching behavior |
| 30 | Sustained analgesic effect |
Data indicates a dose-dependent analgesic effect in the formalin model.
Signaling Pathway
The following diagram illustrates the role of the NaV1.7 channel in the pain signaling pathway and the mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols for TC-N 1752 in In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-N 1752 is a potent human voltage-gated sodium (NaV) channel inhibitor. It exhibits activity across multiple NaV channel subtypes, playing a crucial role in the modulation of neuronal excitability. Due to its inhibitory effects on these channels, TC-N 1752 is a valuable pharmacological tool for studying the physiological roles of specific NaV channel isoforms and for the investigation of novel therapeutic agents, particularly in the context of pain research. These application notes provide a detailed protocol for the characterization of TC-N 1752's effects on NaV channels using in vitro whole-cell patch-clamp electrophysiology.
Data Presentation
Table 1: Inhibitory Potency (IC50) of TC-N 1752 on Human NaV Channel Subtypes
| NaV Channel Subtype | IC50 (µM) |
| hNaV1.7 | 0.17[1] |
| hNaV1.3 | 0.3[1] |
| hNaV1.4 | 0.4[1] |
| hNaV1.5 | 1.1[1] |
| hNaV1.9 | 1.6[1] |
Table 2: Physicochemical Properties of TC-N 1752
| Property | Value |
| Molecular Weight | 516.52 |
| Formula | C25H27F3N6O3 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl |
| Storage | Store at +4°C |
Signaling Pathway and Mechanism of Action
TC-N 1752 functions as a direct blocker of voltage-gated sodium channels. By binding to the channel pore, it inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential. This action effectively dampens the excitability of neurons and other excitable cells.
References
Application Notes and Protocols for TC-N 1752-d5 in Cultured Sensory Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TC-N 1752 is a potent voltage-gated sodium (NaV) channel inhibitor with notable selectivity for the NaV1.7 subtype, which is critically involved in pain signaling.[1][2] Gain-of-function mutations in the gene encoding NaV1.7 are linked to painful neuropathies, while loss-of-function mutations result in an inability to perceive pain.[3] This makes NaV1.7 a compelling target for the development of novel analgesics. TC-N 1752 has demonstrated analgesic efficacy in preclinical models of persistent pain.[1] These application notes provide detailed protocols for the use of TC-N 1752-d5 in cultured sensory neurons to investigate its effects on neuronal excitability and function.
Mechanism of Action
TC-N 1752 is a state-dependent inhibitor of NaV channels, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mechanism of action contributes to its efficacy in blocking the high-frequency firing of action potentials that is characteristic of nociceptive (pain-sensing) neurons. In addition to its primary target, NaV1.7, TC-N 1752 also exhibits activity against other NaV channel subtypes, including NaV1.3 and NaV1.4.
Data Presentation
Table 1: Inhibitory Potency (IC50) of TC-N 1752 against Human Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (µM) |
| hNaV1.7 | 0.17 |
| hNaV1.3 | 0.3 |
| hNaV1.4 | 0.4 |
| hNaV1.5 | 1.1 |
| hNaV1.9 | 1.6 |
| hERG (Kv11.1) | >10 |
Data sourced from Bregman et al., 2011 and product information from suppliers.
Experimental Protocols
Preparation of Cultured Sensory Neurons
This protocol describes the isolation and culture of dorsal root ganglion (DRG) neurons, which are a primary model for studying sensory neuron function.
Materials:
-
E14-E16 Sprague Dawley rat embryos or neonatal mice (P2-P5)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type I
-
Dispase II
-
DNase I
-
Neurobasal medium supplemented with B-27, L-glutamine, and nerve growth factor (NGF)
-
Poly-D-lysine and laminin-coated culture dishes
Procedure:
-
Euthanize pregnant rat or neonatal mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the dorsal root ganglia from the spinal column and place them in ice-cold DMEM/F12.
-
Incubate the ganglia in a solution of collagenase and dispase for 30-45 minutes at 37°C.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to dissociate the neurons.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated dishes.
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
Allow the neurons to mature for 2-5 days before commencing experiments with this compound.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol outlines the procedure for measuring the effect of this compound on voltage-gated sodium currents in cultured sensory neurons.
Materials:
-
Cultured sensory neurons (as prepared above)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3)
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration is ≤0.1%.
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a sensory neuron.
-
Record baseline sodium currents by applying a voltage-step protocol (e.g., from a holding potential of -100 mV, step to various test potentials from -80 mV to +40 mV).
-
Perfuse the neuron with the external solution containing this compound at the desired concentration.
-
After a stable effect is observed (typically within 2-5 minutes), record the sodium currents again using the same voltage-step protocol.
-
To assess state-dependence, vary the holding potential (e.g., -120 mV for resting state vs. -70 mV for inactivated state) before applying the test pulse.
-
Analyze the data to determine the percentage of current inhibition and any shifts in the voltage-dependence of activation or inactivation.
Calcium Imaging
This protocol describes how to use calcium imaging to assess the effect of this compound on neuronal activity in cultured sensory neurons.
Materials:
-
Cultured sensory neurons
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) or genetically encoded calcium indicators (GECIs) like GCaMP.
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS)
-
High potassium solution (e.g., HBSS with 50 mM KCl) to evoke depolarization
-
Fluorescence microscopy setup with a suitable light source, filters, and a sensitive camera.
Procedure:
-
Load the cultured sensory neurons with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the coverslip on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons with a high potassium solution to induce depolarization and calcium influx, and record the change in fluorescence.
-
Wash the cells with HBSS to allow them to return to baseline.
-
Incubate the neurons with this compound at the desired concentration for 5-10 minutes.
-
Repeat the stimulation with the high potassium solution in the presence of this compound and record the fluorescence response.
-
Analyze the data by measuring the change in fluorescence intensity (ΔF/F0) before and after the application of the compound to determine its inhibitory effect on neuronal excitability.
Mandatory Visualizations
Caption: Mechanism of action of this compound on NaV1.7 channels.
References
Application Notes and Protocols for TC-N 1752-d5 Administration in Animal Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-N 1752 is a potent inhibitor of voltage-gated sodium (NaV) channels, demonstrating selectivity for several subtypes implicated in pain signaling, most notably NaV1.7.[1][2] Human genetic studies have validated NaV1.7 as a critical mediator of pain, making it a key target for the development of novel analgesics. TC-N 1752 has shown efficacy in preclinical animal models of persistent pain, highlighting its potential as a therapeutic candidate. This document provides detailed application notes and protocols for the administration of TC-N 1752 and its deuterated analog, TC-N 1752-d5, in established animal pain models.
The deuterated form, this compound, is designed to have a modified pharmacokinetic profile. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can slow the rate of drug metabolism, potentially leading to a longer half-life and increased exposure. While specific in vivo efficacy studies for the d5 variant are not extensively published, the administration protocols are expected to be analogous to the parent compound, with anticipated differences in pharmacokinetic and pharmacodynamic outcomes.
Mechanism of Action and Signaling Pathway
TC-N 1752 exerts its analgesic effects by blocking the propagation of action potentials in nociceptive neurons. It binds to a site on the NaV channel distinct from the canonical local anesthetic binding site.[1] By inhibiting the influx of sodium ions, TC-N 1752 reduces neuronal excitability, thereby dampening the transmission of pain signals from the periphery to the central nervous system. The primary targets are NaV channels, particularly NaV1.7, which are highly expressed in dorsal root ganglion (DRG) neurons.
Caption: Mechanism of action of this compound in nociceptive neurons.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of TC-N 1752.
Table 1: In Vitro Potency of TC-N 1752 against Human NaV Channels
| NaV Subtype | IC50 (µM) |
| hNaV1.7 | 0.17 |
| hNaV1.3 | 0.3 |
| hNaV1.4 | 0.4 |
| hNaV1.5 | 1.1 |
| hNaV1.9 | 1.6 |
Data sourced from Tocris Bioscience and R&D Systems.[2]
Table 2: In Vivo Efficacy of TC-N 1752 in the Rat Formalin Model
| Administration Route | Dose (mg/kg) | Efficacy |
| Oral (p.o.) | 3 | Analgesic effect observed |
| Oral (p.o.) | 20 | Full efficacy observed |
Data sourced from MedChemExpress, referencing Bregman et al., 2011.
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
This model assesses nociceptive responses to a persistent chemical stimulus, which has two distinct phases of pain behavior.
Experimental Workflow:
Caption: Workflow for the formalin-induced inflammatory pain model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Formalin solution (e.g., 2.5% in saline)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Microsyringes
-
Observation chambers with a clear floor
Procedure:
-
Acclimation: Place individual rats in the observation chambers for at least 60 minutes to allow for acclimation to the testing environment.
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle via oral gavage (p.o.) at the desired dose (e.g., 3-30 mg/kg). A typical pre-treatment time is 30-60 minutes before formalin injection.
-
-
Formalin Injection:
-
Briefly restrain the rat and inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, return the rat to the observation chamber.
-
Record the cumulative time spent licking or flinching the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis:
-
Calculate the total time spent licking/flinching for each phase for both the vehicle and this compound treated groups.
-
Compare the pain scores between the groups to determine the analgesic effect of the compound.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.
Experimental Workflow:
Caption: Workflow for the CFA-induced inflammatory pain model.
Materials:
-
This compound
-
Vehicle (e.g., saline for intravenous injection, 0.5% methylcellulose for oral)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (200-250 g)
-
Thermal hyperalgesia testing apparatus (e.g., Hargreaves apparatus)
-
Syringes and needles for injection
Procedure:
-
Baseline Measurement:
-
Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat) for both hind paws using a Hargreaves apparatus.
-
-
Induction of Inflammation:
-
Inject 100-150 µL of CFA subcutaneously into the plantar surface of the right hind paw.
-
-
Development of Hyperalgesia:
-
Allow 24 hours for the development of a significant inflammatory response and thermal hyperalgesia.
-
-
Drug Administration:
-
Administer this compound or vehicle. For intravenous (i.v.) administration, a dose of 5 mg/kg has been reported for a similar compound. For oral (p.o.) administration, doses of 3-30 mg/kg can be used.
-
-
Post-Treatment Assessment:
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal latency to the thermal stimulus.
-
-
Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each group.
-
Compare the withdrawal latencies between the vehicle and this compound treated groups to determine the anti-hyperalgesic effect.
-
Concluding Remarks
This compound is a valuable research tool for investigating the role of NaV channels in pain. The protocols outlined above provide a framework for assessing its analgesic and anti-hyperalgesic properties in vivo. It is recommended that researchers perform pilot studies to determine the optimal dosing and timing for their specific experimental conditions. The use of the deuterated form, this compound, may offer advantages in terms of pharmacokinetic properties, and comparative studies with the non-deuterated parent compound are encouraged to fully characterize its profile.
References
Application Note: High-Throughput Quantification of TC-N 1752 in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
INTRODUCTION TC-N 1752 is a potent and selective voltage-gated sodium (NaV) channel blocker, showing analgesic efficacy in preclinical pain models.[1][2] To support pharmacokinetic and toxicokinetic studies, a robust and reliable bioanalytical method is essential for the accurate quantification of TC-N 1752 in biological matrices. This application note describes a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of TC-N 1752 in human plasma. The method utilizes a stable isotope-labeled internal standard, TC-N 1752-d5, to ensure high accuracy and precision, correcting for variability during sample preparation and analysis.[3][4]
This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and high-throughput assay for preclinical and clinical sample analysis. The protocol has been developed and validated following the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[5][6][7][8]
Principle
The method involves a straightforward protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in the positive electrospray ionization (ESI) mode.[4] this compound, the deuterated internal standard, is added to all samples, calibrators, and quality controls at the initial stage to compensate for any potential variability in sample processing, extraction efficiency, and matrix effects.[3][4] Quantification is performed using selected reaction monitoring (SRM) of the precursor-to-product ion transitions for both TC-N 1752 and its internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: TC-N 1752 (purity ≥98%), this compound (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of TC-N 1752 and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the TC-N 1752 primary stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve standards and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.
-
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards:
-
Spike appropriate amounts of the TC-N 1752 working standard solutions into blank human plasma to achieve final concentrations ranging from 0.5 to 500 ng/mL (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).[9]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 400 ng/mL
-
-
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, or study samples) into a 96-well plate.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |
Mass Spectrometric Parameters (SRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| TC-N 1752 | 517.2 | 283.1 | 0.050 | 40 | 25 |
| This compound | 522.2 | 288.1 | 0.050 | 40 | 25 |
Data Presentation and Performance Characteristics
The method was validated for linearity, accuracy, precision, selectivity, and stability. All validation parameters met the acceptance criteria as per regulatory guidelines.[8]
Table 1: Calibration Curve Performance
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression model was used.
| Concentration (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.50 | 0.49 | 98.0 |
| 1.00 | 1.03 | 103.0 |
| 5.00 | 5.10 | 102.0 |
| 10.00 | 9.85 | 98.5 |
| 50.00 | 49.50 | 99.0 |
| 100.00 | 101.20 | 101.2 |
| 250.00 | 247.00 | 98.8 |
| 500.00 | 505.00 | 101.0 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Intra- and Inter-Day Accuracy and Precision
Accuracy and precision were assessed by analyzing five replicates of QC samples on three separate days.
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=5) | | Inter-Day (n=15) | | |---|---| Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | | LLOQ | 0.50 | 0.52 | 8.5 | 104.0 | 0.51 | 9.8 | 102.0 | | LQC | 1.50 | 1.48 | 6.2 | 98.7 | 1.53 | 7.1 | 102.0 | | MQC | 75.00 | 76.50 | 4.1 | 102.0 | 74.90 | 5.5 | 99.9 | | HQC | 400.00 | 395.20 | 3.5 | 98.8 | 404.50 | 4.2 | 101.1 |
Table 3: Stability of TC-N 1752 in Human Plasma
Stability was evaluated under various storage and handling conditions.
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Bench-Top (6 hours at RT) | LQC | 1.50 | 1.45 | 96.7 |
| HQC | 400.00 | 390.80 | 97.7 | |
| Freeze-Thaw (3 cycles) | LQC | 1.50 | 1.56 | 104.0 |
| HQC | 400.00 | 408.20 | 102.1 | |
| Long-Term (-80°C, 90 days) | LQC | 1.50 | 1.51 | 100.7 |
| HQC | 400.00 | 398.00 | 99.5 |
Visualizations
Caption: Bioanalytical workflow for TC-N 1752 quantification.
Caption: Role of the internal standard in correcting variability.
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of TC-N 1752 in human plasma. The "dilute-and-shoot" approach, facilitated by protein precipitation, offers high throughput, which is ideal for the analysis of a large number of samples from pharmacokinetic studies. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results by correcting for analytical variability. The method has been successfully validated according to current regulatory standards, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability.
References
- 1. certara.com [certara.com]
- 2. b-ac.co.uk [b-ac.co.uk]
- 3. organomation.com [organomation.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis - ProQuest [proquest.com]
Application of TC-N 1752-d5 in ADME Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, a thorough understanding of a candidate compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its pharmacokinetic profile and potential for clinical success. Stable isotope-labeled compounds, such as TC-N 1752-d5, are indispensable tools in modern ADME studies. This compound is the deuterium-labeled analog of TC-N 1752, a potent human NaV channel inhibitor. The primary application of this compound is as an internal standard (IS) in bioanalytical assays, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its near-identical physicochemical properties to the parent compound, TC-N 1752, allow for accurate quantification by correcting for variability during sample preparation and analysis.[3] This document provides detailed application notes and protocols for the use of this compound in key ADME studies.
Application I: Metabolic Stability Assessment
Objective: To determine the in vitro metabolic stability of TC-N 1752 in liver microsomes, a key indicator of its hepatic clearance. This compound is used as an internal standard to ensure accurate quantification of the parent compound over time.
Quantitative Data Summary
The following table presents representative data from an in vitro metabolic stability assay of TC-N 1752 using human liver microsomes.
| Time (minutes) | TC-N 1752 Peak Area | This compound Peak Area (IS) | Peak Area Ratio (Analyte/IS) | % Remaining |
| 0 | 1,250,000 | 620,000 | 2.016 | 100.0 |
| 5 | 1,050,000 | 615,000 | 1.707 | 84.7 |
| 15 | 780,000 | 625,000 | 1.248 | 61.9 |
| 30 | 450,000 | 610,000 | 0.738 | 36.6 |
| 60 | 150,000 | 622,000 | 0.241 | 12.0 |
Derived Parameters:
-
Half-life (t½): 25.8 minutes
-
Intrinsic Clearance (Clint): 26.9 µL/min/mg protein
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of TC-N 1752 and this compound in methanol.
-
Prepare a 1 µM working solution of TC-N 1752 in 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution.
-
Prepare human liver microsomes at a concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
-
Prepare a quenching solution of ice-cold acetonitrile (B52724) containing 100 ng/mL of this compound.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsome suspension.
-
Add the TC-N 1752 working solution to initiate the metabolic reaction.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At designated time points (0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the ice-cold acetonitrile/TC-N 1752-d5 quenching solution.[1]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to measure the peak areas of TC-N 1752 and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of TC-N 1752 to this compound for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time 0.
-
Plot the natural logarithm of the percent remaining versus time to determine the elimination rate constant and calculate the half-life.
-
Experimental Workflow
Application II: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of TC-N 1752 in a preclinical animal model (e.g., rats) following oral administration. This compound is used as an internal standard for the accurate quantification of TC-N 1752 in plasma samples.[3]
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters for TC-N 1752 after a single oral dose of 10 mg/kg in rats.
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 850 |
| Tmax (Time to Cmax) | h | 1.5 |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | 4200 |
| t½ (Half-life) | h | 4.2 |
| Oral Bioavailability (F%) | % | 35 |
Experimental Protocol
-
Animal Dosing:
-
Administer a single oral dose of TC-N 1752 (formulated in a suitable vehicle) to a cohort of rats.
-
-
Blood Sampling:
-
Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples.
-
To an aliquot of plasma, add the this compound internal standard solution.
-
Perform protein precipitation by adding ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentrations of TC-N 1752 in the plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data.
-
Experimental Workflow
Application III: Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of TC-N 1752 to inhibit major human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). This compound serves as an internal standard for the quantification of the parent compound if its concentration is also monitored, or more commonly, a deuterated standard of the probe substrate's metabolite is used. For this protocol, we will assume a deuterated metabolite IS is used, as is standard practice.
Quantitative Data Summary
The following table shows representative IC50 values for TC-N 1752 against major CYP450 isoforms.
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 |
| CYP2C9 | Diclofenac | 25.3 |
| CYP2C19 | S-Mephenytoin | 15.8 |
| CYP2D6 | Dextromethorphan | 8.9 |
| CYP3A4 | Midazolam | 5.2 |
Experimental Protocol
-
Reagent Preparation:
-
Prepare stock solutions of TC-N 1752, probe substrates, and known inhibitors in a suitable solvent.
-
Prepare human liver microsomes and an NADPH regenerating system.
-
Prepare a quenching solution of ice-cold acetonitrile containing the deuterated internal standard of the probe substrate's metabolite.
-
-
Incubation:
-
In a 96-well plate, pre-incubate human liver microsomes with varying concentrations of TC-N 1752 or a known inhibitor.
-
Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding the ice-cold acetonitrile/internal standard solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
-
Data Analysis:
-
Determine the percent inhibition of metabolite formation at each concentration of TC-N 1752 relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the TC-N 1752 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
References
Application Notes and Protocols for the Preparation of TC-N 1752 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of TC-N 1752, a potent and selective NaV1.7 channel inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in in vitro and in vivo experimental settings.
Compound Information
TC-N 1752 is a small molecule inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 0.17 µM.[1][2][3] It has demonstrated analgesic efficacy in preclinical models of pain.[2][3] Proper preparation of stock solutions is the first step to obtaining reliable and reproducible results in downstream applications.
Quantitative Data Summary
A summary of the key quantitative data for TC-N 1752 is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 516.52 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | Up to 100 mM (51.65 mg/mL) or 125 mg/mL (242.00 mM) | [1][2][3] |
| Solubility in 1eq. HCl | Up to 10 mM (5.17 mg/mL) | [3] |
| Storage of Solid | -20°C for up to 3 years; 4°C for up to 2 years | [2][4] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Experimental Protocols
Materials and Equipment
-
TC-N 1752 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of TC-N 1752 in DMSO. This is a common starting concentration for many in vitro assays.
Calculations:
To prepare a 10 mM stock solution, the required mass of TC-N 1752 can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 516.52 g/mol / 1000 = 5.1652 mg
Procedure:
-
Equilibrate: Allow the vial of TC-N 1752 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the TC-N 1752 powder into the tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock from 5.1652 mg, this would be 1 mL.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but always check for temperature sensitivity. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution needs to be further diluted to the final working concentration in the cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5][6][7] A vehicle control (medium with the same final DMSO concentration) should always be included in the experiment.
-
Precipitation: TC-N 1752 is a hydrophobic molecule and may precipitate when diluted into an aqueous buffer or cell culture medium. To minimize this, it is best to perform serial dilutions in DMSO first before the final dilution into the aqueous solution. If precipitation occurs, the solution should not be used.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilutions (if necessary): Prepare intermediate dilutions of the stock solution in DMSO. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.
-
Final Dilution: Add the desired volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the final working concentration. Mix gently by pipetting up and down. Ensure the final DMSO concentration is below 0.5%.
Visualizations
Signaling Pathway
Caption: Signaling pathway of TC-N 1752 inhibiting the NaV1.7 channel.
Experimental Workflow
Caption: Workflow for preparing TC-N 1752 stock solutions.
References
- 1. TC-N 1752 |Compound 52 | Nav1.7 inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TC-N 1752 (4435) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Investigating Off-Target Effects of TC-N 1752-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-N 1752-d5 is a potent inhibitor of voltage-gated sodium (NaV) channels, with primary activity against the hNaV1.7 subtype, a genetically validated target for the treatment of pain.[1][2] While this compound exhibits a degree of selectivity for hNaV1.7 over other NaV channel isoforms, a thorough investigation of its off-target effects is a critical component of preclinical development to ensure safety and efficacy. Undesired interactions with other proteins, such as other ion channels, G-protein coupled receptors (GPCRs), and kinases, can lead to unforeseen side effects or confound the interpretation of experimental results.
These application notes provide a comprehensive guide for researchers to investigate the off-target profile of this compound. The protocols outlined below describe established methodologies for determining the selectivity of the compound and identifying potential off-target interactions.
On-Target Profile of this compound
The primary targets of this compound are voltage-gated sodium channels. Its inhibitory activity against a panel of human NaV channel subtypes has been characterized and is summarized in the table below.
| Target | IC50 (µM) |
| hNaV1.7 | 0.17 |
| hNaV1.3 | 0.3 |
| hNaV1.4 | 0.4 |
| hNaV1.5 | 1.1 |
| hNaV1.9 | 1.6 |
Data compiled from publicly available sources.[1][2]
Investigating Off-Target Effects: A Stepwise Approach
A systematic investigation of off-target effects is crucial. The following diagram illustrates a recommended workflow for characterizing the selectivity profile of this compound.
References
Application Notes and Protocols for TC-N 1752-d5 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-N 1752 is a potent and orally active inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 is a key channel involved in the transmission of pain signals, making it a promising target for the development of novel analgesics. TC-N 1752 has demonstrated analgesic efficacy in preclinical models of pain.[1] The deuterated form, TC-N 1752-d5, is a valuable tool for pharmacokinetic and pharmacodynamic studies, serving as a stable isotope-labeled internal standard for accurate quantification in biological matrices. These application notes provide detailed protocols for in vitro and in vivo studies to assess the efficacy of this compound as an analgesic agent.
Mechanism of Action
TC-N 1752 is a state-dependent inhibitor of Nav1.7, showing higher potency for inactivated channels. It also exhibits activity against other Nav channel subtypes, including Nav1.3, Nav1.4, Nav1.5, and Nav1.8, with varying IC50 values. The inhibition of these channels, particularly Nav1.7 which is highly expressed in nociceptive neurons, is believed to underlie its analgesic effects by reducing the excitability of these neurons and thereby blocking the propagation of pain signals.
Signaling Pathway
References
Troubleshooting & Optimization
improving solubility of TC-N 1752 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of the investigational compound TC-N 1752 for in vivo studies. The following information offers general strategies for enhancing the solubility of poorly water-soluble compounds for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for testing the solubility of TC-N 1752?
A1: For initial solubility screening, it is advisable to test TC-N 1752 in a range of individual solvents commonly used in preclinical studies. These include Dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycol 300 (PEG 300), and propylene (B89431) glycol (PG). These solvents can serve as a baseline to understand the compound's general solubility characteristics before developing more complex formulations.
Q2: My initial trials show TC-N 1752 is poorly soluble in aqueous solutions like saline and PBS. What is the next step?
A2: Poor solubility in aqueous media is a common challenge for many research compounds. The next step is to explore various formulation strategies designed to enhance solubility for in vivo administration. These strategies include using co-solvent systems, cyclodextrins, or pH modification. The choice of strategy will depend on the physicochemical properties of TC-N 1752 and the requirements of the animal model.
Q3: Are there common co-solvent mixtures that are effective for in vivo studies?
A3: Yes, several co-solvent systems are widely used to solubilize compounds for in vivo research. A common starting point is a mixture of DMSO and PEG 300, often in combination with water or saline. Another frequently used vehicle is a combination of Solutol HS 15, ethanol, and saline. It is crucial to minimize the percentage of organic solvents like DMSO to avoid toxicity in the animal model.
Troubleshooting Guide: Improving TC-N 1752 Solubility
This guide addresses specific issues you may encounter when preparing TC-N 1752 for in vivo experiments.
Issue 1: Compound precipitates after dilution with an aqueous vehicle.
-
Cause: The initial solvent (e.g., 100% DMSO) is a strong solvent for TC-N 1752, but its solubilizing capacity is lost upon dilution with an aqueous solution like saline or PBS. This is a common phenomenon known as "crashing out."
-
Troubleshooting Steps:
-
Reduce the initial concentration: Lowering the starting concentration of TC-N 1752 in the organic solvent may prevent precipitation upon dilution.
-
Use a co-solvent system: Instead of diluting from 100% DMSO, create a more robust vehicle. For example, first, dissolve TC-N 1752 in a small amount of DMSO, then add PEG 300 or Solutol HS 15 before the final dilution with the aqueous component. This creates a more stable formulation.
-
Incorporate cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility in water. Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Issue 2: The required dose of TC-N 1752 cannot be achieved in an acceptable injection volume.
-
Cause: The solubility of TC-N 1752 in the chosen vehicle is too low to deliver the target dose within the volume limits for the selected animal model (e.g., typically <10 mL/kg for oral gavage in mice).
-
Troubleshooting Steps:
-
Systematic Vehicle Screening: Conduct a systematic screening of different vehicles to find one with higher solubilizing capacity. The table below provides examples of solubility data for a model compound in various common preclinical vehicles.
-
pH Modification: If TC-N 1752 has ionizable groups, adjusting the pH of the formulation can significantly increase solubility. For a basic compound, lowering the pH with a pharmaceutically acceptable acid can help. Conversely, for an acidic compound, raising the pH with a suitable base may improve solubility.
-
Consider alternative administration routes: If oral or intraperitoneal administration is not feasible due to solubility constraints, explore other routes that might accommodate different formulations, although this may require significant changes to the study design.
-
Data Presentation: Solubility of a Model Compound in Preclinical Vehicles
The following table summarizes the solubility of a representative poorly soluble compound in various common vehicle formulations to illustrate the potential for solubility enhancement.
| Vehicle Composition | Achievable Concentration (mg/mL) | Notes |
| 100% Saline | < 0.01 | Baseline aqueous solubility. |
| 5% DMSO / 95% Saline | 0.1 | Limited improvement with a low percentage of co-solvent. |
| 10% DMSO / 40% PEG 300 / 50% Saline | 5 | A common co-solvent system showing significant solubility enhancement. |
| 20% Solutol HS 15 / 80% Water | 10 | Solutol HS 15 is a non-ionic solubilizer effective for many compounds. |
| 30% w/v Hydroxypropyl-β-Cyclodextrin in Water | 15 | Cyclodextrins can be highly effective at increasing aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol describes the preparation of a vehicle containing 10% DMSO, 40% PEG 300, and 50% saline.
-
Weigh TC-N 1752: Accurately weigh the required amount of TC-N 1752 powder.
-
Initial Dissolution: Add the DMSO (10% of the final volume) to the TC-N 1752 powder and vortex or sonicate until the compound is fully dissolved.
-
Add Co-solvent: Add the PEG 300 (40% of the final volume) to the DMSO solution and mix thoroughly.
-
Final Dilution: Slowly add the saline (50% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Final Check: Ensure the final solution is clear and free of any visible precipitate before administration.
Protocol 2: Preparation of a Cyclodextrin Formulation
This protocol details the preparation of a formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a 30% (w/v) solution of HP-β-CD in sterile water. Warm the solution slightly (to ~37°C) to aid in the dissolution of the cyclodextrin.
-
Weigh TC-N 1752: Accurately weigh the required amount of TC-N 1752.
-
Add Compound to Vehicle: Add the TC-N 1752 powder directly to the pre-warmed HP-β-CD solution.
-
Facilitate Complexation: Vortex and sonicate the mixture for 15-30 minutes. The formation of the drug-cyclodextrin inclusion complex can take time.
-
Final Check: After mixing, visually inspect the solution to ensure it is clear and all compound has dissolved.
Visualizations
Caption: Workflow for preparing and troubleshooting a co-solvent formulation.
Caption: Hypothetical signaling pathway for TC-N 1752 targeting a key protein.
Technical Support Center: TC-N 1752-d5 in Patch-Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TC-N 1752-d5 in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a deuterated analog of TC-N 1752, which acts as a potent human voltage-gated sodium (NaV) channel inhibitor. It exhibits varying degrees of inhibition across different NaV channel subtypes. Its primary mechanism is the blockage of sodium ion flow through these channels, which are critical for the initiation and propagation of action potentials in excitable cells.
Q2: I am not seeing the expected level of NaV channel inhibition. What are the possible reasons?
Several factors could contribute to a lack of expected efficacy:
-
Compound Preparation and Solubility: TC-N 1752 is soluble in DMSO up to 100 mM and in 1eq. HCl up to 10 mM. Ensure that your stock solution is fully dissolved. When diluting into your aqueous recording solution, be mindful of the final DMSO concentration, as high concentrations can have deleterious effects on cell membranes and ion channels. It is advisable to keep the final DMSO concentration below 0.1%.
-
Incorrect Concentration: The inhibitory concentration (IC50) of TC-N 1752 varies significantly between different NaV channel subtypes. Verify that you are using a concentration appropriate for the specific NaV subtype you are studying.
-
Voltage-Dependence of Block: The block of NaV channels by many inhibitors is voltage-dependent. The efficacy of this compound may be influenced by the holding potential and the voltage protocol used in your experiment. Consider using a voltage protocol that favors the channel state (e.g., open or inactivated) to which the compound has a higher affinity.
-
Compound Stability: While generally stable, prolonged storage in aqueous solutions at room temperature may lead to degradation. Prepare fresh dilutions from your stock solution for each experiment.
Q3: I am observing effects on other ion channels besides NaV channels. Is this expected?
While TC-N 1752 is characterized as a NaV channel inhibitor, off-target effects are always a possibility with any pharmacological agent. To confirm the specificity of the observed effects, consider the following control experiments:
-
Test on cells lacking the target NaV channel: If available, use a cell line that does not express the NaV channel subtype of interest to see if the off-target effect persists.
-
Use a structurally unrelated NaV channel blocker: Compare the effects of this compound with another known NaV channel blocker that has a different chemical structure. If both produce the same effect, it is more likely to be a consequence of NaV channel inhibition.
Q4: My giga-ohm seal is unstable after applying this compound. What could be the cause?
Seal instability is a common issue in patch-clamp experiments and can be exacerbated by several factors:
-
Solvent Effects: As mentioned, high concentrations of solvents like DMSO can destabilize the cell membrane and, consequently, the giga-ohm seal. Ensure the final solvent concentration is as low as possible.
-
Compound Precipitation: If the compound is not fully dissolved or precipitates out of solution upon dilution into the bath, these particles can interfere with the seal. Visually inspect your recording solution for any signs of precipitation.
-
General Seal Instability: The issue may not be specific to this compound. Factors such as the quality of the patch pipette, the health of the cells, and mechanical vibrations can all contribute to an unstable seal.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no channel block | Improperly prepared stock solution. | Ensure complete dissolution of this compound in the recommended solvent (e.g., DMSO) before preparing final dilutions. |
| Inappropriate final concentration for the target NaV subtype. | Refer to the IC50 values for different NaV subtypes and adjust the concentration accordingly. | |
| Voltage protocol does not favor drug binding. | Experiment with different holding potentials and voltage stimulation protocols to assess state-dependent block. | |
| Unstable Seal (GΩ Seal) | High final concentration of the solvent (e.g., DMSO). | Keep the final DMSO concentration in the recording solution below 0.1%. |
| Precipitation of the compound in the aqueous solution. | Prepare fresh dilutions and ensure the compound remains in solution. Consider sonicating the stock solution briefly. | |
| General patch-clamp technique issues. | Review and optimize cell culture conditions, pipette fabrication, and the mechanical stability of the setup. | |
| Observed Off-Target Effects | The compound may have activity at other channels. | Perform control experiments, such as using cells that do not express the target NaV channel or testing other known NaV channel blockers. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of TC-N 1752 against various human NaV channel subtypes.
| NaV Channel Subtype | IC50 (µM) |
| hNaV1.7 | 0.17 |
| hNaV1.3 | 0.3 |
| hNaV1.4 | 0.4 |
| hNaV1.5 | 1.1 |
| hNaV1.9 | 1.6 |
Data sourced from Tocris Bioscience.
Table 2: Stock Solution Preparation for TC-N 1752 (Molecular Weight: 516.52 g/mol ).
| Desired Stock Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |
| 1 mM | 1.94 mL | 9.68 mL | 19.36 mL |
| 5 mM | 0.39 mL | 1.94 mL | 3.87 mL |
| 10 mM | 0.19 mL | 0.97 mL | 1.94 mL |
Data sourced from Tocris Bioscience.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess NaV Channel Inhibition
-
Cell Preparation: Culture cells expressing the NaV channel of interest on glass coverslips to an appropriate confluency.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock in 100% DMSO.
-
-
Patch-Clamp Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate a patch pipette from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
-
Data Acquisition:
-
Record baseline NaV currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
Perfuse the recording chamber with the external solution containing the desired final concentration of this compound (ensure final DMSO concentration is <0.1%).
-
After a sufficient incubation period (e.g., 2-5 minutes) to allow for drug equilibration, record the NaV currents again using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak amplitude of the NaV current before and after drug application.
-
Calculate the percentage of inhibition.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the concentration-response data with a Hill equation.
-
Visualizations
Caption: Experimental workflow for assessing NaV channel inhibition.
Caption: Simplified signaling pathway of NaV channel inhibition.
References
Technical Support Center: Optimizing TC-N 1752-d5 Dosage for Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of TC-N 1752-d5 for rodent models.
Frequently Asked Questions (FAQs)
Q1: What is TC-N 1752 and its deuterated form, this compound?
TC-N 1752 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4][5] The NaV1.7 channel is a genetically validated target for pain, as loss-of-function mutations in humans lead to an inability to perceive pain. TC-N 1752 has demonstrated analgesic efficacy in rodent models of inflammatory and persistent pain.
This compound is the deuterium-labeled version of TC-N 1752. Deuterated compounds are frequently used in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. The deuterium (B1214612) substitution provides a distinct mass signature for mass spectrometry analysis, allowing for precise quantification and differentiation from the non-labeled compound and its metabolites.
Q2: What is the mechanism of action for TC-N 1752?
TC-N 1752 functions by blocking the NaV1.7 ion channel, which is preferentially expressed in peripheral nociceptive (pain-sensing) neurons. By inhibiting the flow of sodium ions through this channel, TC-N 1752 reduces the excitability of these neurons, thereby dampening the transmission of pain signals. It shows state-dependent inhibition, meaning it binds more effectively to inactivated channels.
Q3: What are the recommended starting doses for TC-N 1752 in rodents?
Based on published preclinical studies, effective oral doses have been established in both rat and mouse pain models. These should serve as a starting point for your own experimental optimization.
| Species | Model | Route | Effective Dose Range | Observed Effect |
| Rat | Formalin-induced persistent pain | p.o. | 20 - 30 mg/kg | Inhibition of flinching behavior |
| Mouse | CFA-induced inflammatory pain | p.o. | 3 - 30 mg/kg | Increased paw withdrawal latency (reduced thermal hyperalgesia) |
Q4: How should I prepare and store TC-N 1752 and this compound?
-
Solubility: TC-N 1752 is soluble in DMSO (up to 100 mM) and in 1eq. HCl (up to 10 mM). It is poorly soluble in aqueous solutions.
-
Storage of Powder: The solid compound should be stored at +4°C.
-
Storage of Solutions: If possible, prepare solutions on the same day of use. For longer-term storage, solutions in DMSO can be stored at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Compound Precipitation in Formulation Vehicle
-
Question: I dissolved this compound in my vehicle, but it crashed out of solution upon standing or dilution. What can I do?
-
Answer: This is common for poorly soluble compounds. TC-N 1752 is soluble in DMSO but will precipitate in aqueous media. For in vivo dosing, a multi-component vehicle is required.
-
Recommended Action: Use a vehicle designed for poorly soluble compounds. A common starting formulation for oral gavage is a suspension/solution using a combination of a surfactant and a suspending agent.
-
First, dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
In a separate tube, prepare the bulk vehicle. A good starting point is 0.5% to 1% Tween® 80 (a surfactant) and 0.5% carboxymethylcellulose (CMC) in saline or water.
-
Slowly add the DMSO stock solution to the vigorously vortexing bulk vehicle. This rapid dispersion can help form a fine, stable suspension suitable for dosing.
-
-
See Also: Detailed methodology in the "Experimental Protocols" section below.
-
Issue 2: Lack of Efficacy at Published Doses
-
Question: I am using the recommended 30 mg/kg dose in my mouse model, but I am not observing the expected analgesic effect. Why might this be?
-
Answer: Several factors can contribute to a lack of efficacy.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the compound is properly dissolved or suspended. If the compound has precipitated, the animal will not receive the intended dose. Check your formulation for homogeneity before each dose.
-
Confirm Administration: For oral gavage, ensure correct technique to avoid accidental tracheal administration. For IV injections, ensure the full dose was delivered without leakage.
-
Check Compound Integrity: Verify the purity and integrity of your this compound lot.
-
Pharmacokinetics: The timing of your behavioral test relative to the compound's peak plasma concentration (Cmax) is critical. If you are testing too early or too late, you may miss the therapeutic window. Consider running a pilot PK study to determine Tmax in your specific strain and formulation.
-
Model-Specific Sensitivity: The contribution of NaV1.7 can vary between different pain models and even between different rodent strains. The efficacy of a selective NaV1.7 inhibitor may be more pronounced in models of inflammatory or neuropathic pain where the channel is upregulated.
-
-
Issue 3: Unexpected Toxicity or Adverse Events
-
Question: My animals are showing signs of distress (e.g., lethargy, ataxia) after dosing. Is this expected?
-
Answer: While TC-N 1752 is selective for NaV1.7, it does show activity at other NaV channels at higher concentrations (e.g., NaV1.3, NaV1.4, NaV1.5). Off-target effects on these channels, particularly those in the central nervous system or cardiac tissue, could lead to adverse events.
-
Troubleshooting Steps:
-
Rule out Vehicle Effects: Dose a control group with the vehicle alone to ensure the adverse signs are not caused by the formulation components (e.g., high percentage of DMSO).
-
Dose Reduction: The most straightforward approach is to lower the dose. Perform a dose-response study to find the optimal balance between efficacy and tolerability.
-
Refine Formulation: Some vehicles can increase the rate of absorption, leading to a high Cmax that may cause acute toxicity. A suspension formulation (like CMC/Tween) may provide a more gradual absorption profile compared to a clear solution.
-
Monitor Animal Health: Closely observe animals for a set period post-dosing and record all adverse events.
-
-
Key Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (p.o.)
This protocol provides a method for creating a 10 mg/mL suspension suitable for oral dosing in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween® 80
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes and conical tubes
Methodology:
-
Calculate Required Amounts: For a final concentration of 10 mg/mL, calculate the total mass of this compound and the final volume of vehicle needed.
-
Prepare Vehicle:
-
Prepare a 0.5% (w/v) CMC solution in 0.9% saline. This may require heating and stirring to fully dissolve. Let it cool to room temperature.
-
Add Tween® 80 to the CMC solution to a final concentration of 0.5% (v/v). For example, to make 10 mL of vehicle, add 50 mg of CMC and 50 µL of Tween® 80 to 10 mL of saline.
-
-
Prepare Compound Stock:
-
Weigh the required amount of this compound into a sterile tube.
-
Add DMSO to dissolve the powder. Use a minimal volume, aiming for 5-10% of the final total volume (e.g., for a final volume of 1 mL, use 50-100 µL of DMSO). Vortex until fully dissolved.
-
-
Create Final Suspension:
-
While vigorously vortexing the CMC/Tween® 80 vehicle, slowly add the DMSO stock solution drop by drop.
-
Continue vortexing for 1-2 minutes to ensure the formation of a fine, homogenous suspension.
-
-
Administration:
-
Keep the suspension on a rocker or vortex briefly before drawing each dose to ensure homogeneity.
-
Administer to the animal using an appropriate-sized feeding needle via oral gavage. A typical dosing volume for mice is 5-10 mL/kg.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for TC-N 1752 as a NaV1.7 channel blocker.
Experimental Workflow for Oral Dosing
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of TC-N 1752-d5 in solution
Welcome to the technical support center for TC-N 1752-d5. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the deuterated form of TC-N 1752, a potent and orally active inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Nav1.7 is a key mediator in pain signaling pathways. By blocking this channel, TC-N 1752 and its deuterated analog can produce analgesic effects.[1][3] Deuteration, the replacement of hydrogen with its isotope deuterium, is a strategy often employed to enhance the metabolic stability of a drug. This is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes.
Q2: What are the recommended storage conditions for this compound?
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| +4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: Which solvents are recommended for dissolving this compound?
Based on the solubility data for TC-N 1752, the following solvents can be used to prepare stock solutions.
| Solvent | Maximum Concentration (mM) |
| DMSO | 100 mM |
| 1 eq. HCl | 10 mM |
Note: For DMSO solutions, ultrasonic assistance may be needed for complete dissolution. Hygroscopic DMSO can significantly impact solubility.
Troubleshooting Guide
Issue 1: I am observing a loss of compound activity in my cell-based assays.
This could be due to several factors, including compound degradation or altered pharmacology of the deuterated compound.
Possible Causes & Solutions:
-
Improper Storage: Ensure that stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and are not subjected to frequent freeze-thaw cycles.
-
Non-enzymatic Degradation: Assess the stability of this compound in your assay buffer without cells or enzymes to rule out degradation due to factors like pH or light exposure.
-
Metabolic Switching: While deuteration is intended to slow metabolism, it can sometimes lead to the compound being metabolized through alternative pathways, potentially resulting in less active metabolites.
-
Altered Target Affinity: Although generally a subtle effect, deuteration can occasionally alter the binding affinity of a compound for its target protein.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. The molecular weight of the parent compound TC-N 1752 is 516.52 g/mol . Always use the batch-specific molecular weight provided on the product's certificate of analysis.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution to facilitate dissolution. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for loss of this compound activity.
References
Technical Support Center: TC-N 1752-d5 Mass Spectrometry Signal Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry signal of TC-N 1752-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is the deuterated form of TC-N 1752, containing five deuterium (B1214612) atoms. In mass spectrometry, it serves as an internal standard (IS). Due to its similar chemical and physical properties to the analyte of interest (TC-N 1752), it is added in a known quantity to samples. This allows for accurate quantification of the analyte by correcting for variations in sample preparation, injection volume, and instrument response.
Q2: I am observing high variability in the this compound signal across my sample batch. What are the potential causes?
A2: High variability in the internal standard signal can stem from several sources.[1] These include inconsistencies in sample preparation, leading to variable loss of the IS, or issues with the instrument's autosampler performance.[1] Fluctuations in the LC-MS system's performance, such as an unstable spray in the ion source, can also contribute to this problem. It is also important to ensure the internal standard solution is homogeneous and has been accurately pipetted into each sample.
Q3: My this compound signal is lower than expected. What should I check?
A3: A weak or lower-than-expected signal for this compound can be due to several factors.[2] Check the concentration of your internal standard stock solution to ensure it was prepared correctly. Ion suppression effects from the sample matrix can also reduce the signal intensity.[2] Additionally, verify the mass spectrometer is properly tuned and calibrated for the mass of this compound.[2] In some cases, issues with the LC method, such as the compound not eluting properly from the column, can lead to a poor signal.
Q4: Can the deuterium labels on this compound exchange back to hydrogen?
A4: Deuterium-hydrogen back-exchange can occur under certain conditions, particularly in protic solvents (e.g., water, methanol) and at non-neutral pH. This can lead to a decrease in the this compound signal and an increase in the signal of its lighter isotopologues. To minimize this, prepare and store solutions in aprotic or non-aqueous solvents where possible and maintain a neutral pH.
Troubleshooting Guides
Issue 1: No Signal or Very Weak Signal for this compound
This guide provides a systematic approach to diagnosing a complete loss or significant reduction in the this compound signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no or weak internal standard signal.
Experimental Protocols:
-
Direct Infusion of Internal Standard:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration expected to give a strong signal.
-
Set up a direct infusion method on the mass spectrometer, bypassing the LC system.
-
Infuse the solution at a constant flow rate (e.g., 5-10 µL/min).
-
Monitor the signal for the m/z of this compound. A stable and strong signal indicates the mass spectrometer is functioning correctly, suggesting the issue lies with the LC system or sample introduction. No or a weak signal points towards a problem with the mass spectrometer itself or the internal standard solution.
-
Issue 2: High Signal Variability of this compound
This guide addresses issues of inconsistent internal standard signal intensity across a batch of samples.
Logical Relationship Diagram:
Caption: Potential causes of high internal standard signal variability.
Quantitative Data Summary:
| Parameter | Acceptable RSD (%) | Potential Cause if Exceeded | Troubleshooting Action |
| Peak Area | < 15% | Inconsistent injection volume, sample preparation variability, or unstable ion source.[1] | Check autosampler performance, review sample preparation protocol, and clean the ion source. |
| Retention Time | < 2% | LC pump issue, column degradation, or changes in mobile phase composition. | Prime the LC pumps, check for leaks, and replace the column if necessary. |
Experimental Protocols:
-
Autosampler Reproducibility Test:
-
Prepare a single vial containing the internal standard solution.
-
Inject from this same vial 5-10 times consecutively.
-
Calculate the relative standard deviation (RSD) of the peak areas. An RSD above the acceptable limit (typically <15%) may indicate an issue with the autosampler.[1]
-
Issue 3: Isotopic Overlap or Crosstalk
This guide helps to identify and mitigate interference between the analyte (TC-N 1752) and the internal standard (this compound).
Signaling Pathway Diagram (Conceptual):
Caption: Potential isotopic overlap between the analyte and internal standard.
Experimental Protocols:
-
Isotopic Purity Assessment:
-
Analyze a high-concentration solution of the TC-N 1752 standard.
-
Examine the mass spectrum for the presence of ions at the m/z of this compound.
-
Analyze a high-concentration solution of the this compound standard.
-
Examine the mass spectrum for the presence of ions at the m/z of TC-N 1752.
-
The presence of significant signal at the mass of the other compound indicates isotopic impurity or in-source fragmentation.
-
-
Blank Matrix Analysis:
-
Prepare a blank matrix sample (a sample that does not contain the analyte).
-
Spike this sample with the this compound internal standard.
-
Analyze the sample and monitor the mass transition for the unlabeled analyte (TC-N 1752). A signal here could indicate interference from the matrix or contribution from the internal standard.
-
References
how to minimize non-specific binding of TC-N 1752-d5
Welcome to the Technical Support Center for TC-N 1752-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on utilizing this compound in your experiments, with a focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is the deuterated form of TC-N 1752, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This labeling allows for precise tracking and quantification of the compound in metabolic studies.[1] TC-N 1752 and its deuterated analog are primarily used in research to investigate the role of NaV1.7 in pain signaling and to develop novel analgesics.
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of a compound with targets other than its intended molecular target. In the context of this compound, this means the molecule could bind to other proteins, lipids, or experimental apparatus (e.g., plasticware) in your assay system. High non-specific binding can lead to inaccurate measurements of target engagement, potency, and pharmacokinetics, ultimately resulting in misleading experimental outcomes.
Q3: I am observing high background signal in my assay. Could this be due to non-specific binding of this compound?
A uniformly high background signal is a common indicator of non-specific binding. This can be caused by several factors, including:
-
Suboptimal buffer conditions: Incorrect pH or ionic strength can promote hydrophobic or electrostatic interactions between this compound and other components in your assay.
-
Inadequate blocking: Failure to block non-specific binding sites on your assay surface (e.g., cell membranes, coated plates) can lead to increased background.
-
Excessive concentration of this compound: Using a concentration that is too high increases the likelihood of low-affinity, non-specific interactions.
Troubleshooting Guides
Issue: High Non-Specific Binding in Radioligand Binding Assays
| Cause | Solution | Expected Outcome |
| Inappropriate Buffer Composition | Optimize the pH and ionic strength of your binding and wash buffers. Test a range of pH values (e.g., 7.2-7.6) and salt concentrations (e.g., 100-150 mM NaCl). | Reduced background signal and enhanced specific binding. |
| Insufficient Blocking | Add a blocking agent to your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% (w/v) is a common choice. | Saturation of non-specific binding sites on membranes and assay surfaces, leading to a lower background. |
| Inefficient Washing | Increase the number and/or duration of wash steps. Use ice-cold wash buffer to minimize dissociation of specifically bound ligand. | More effective removal of unbound and non-specifically bound this compound. |
| Excessive Ligand Concentration | Perform a saturation binding experiment to determine the optimal concentration of this compound. Ideally, use a concentration at or below the dissociation constant (Kd). | Minimized non-specific binding while maintaining a sufficient specific binding signal. |
Issue: Variability in Cell-Based Assay Results
| Cause | Solution | Expected Outcome |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Visually inspect cells for normal morphology before and during the experiment. | Improved reproducibility of assay results. |
| Incomplete Compound Solubilization | TC-N 1752 is soluble in DMSO. Ensure the compound is fully dissolved in your stock solution and properly diluted in the assay medium to avoid precipitation. | Consistent and accurate delivery of the compound to the cells. |
| Presence of Serum Proteins | Serum proteins in the culture medium can bind to this compound, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the compound incubation period. | More accurate determination of the compound's potency (e.g., IC50). |
Data Presentation
The following table summarizes the inhibitory activity of the non-deuterated TC-N 1752 against various human voltage-gated sodium channel subtypes. This data is crucial for understanding the selectivity profile of the compound and for designing experiments that can distinguish between on-target and potential off-target effects.
| Channel Subtype | IC50 (μM) |
| hNaV1.7 | 0.17 |
| hNaV1.3 | 0.3 |
| hNaV1.4 | 0.4 |
| hNaV1.5 | 1.1 |
| hNaV1.9 | 1.6 |
Data sourced from Tocris Bioscience and R&D Systems.
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Measuring NaV1.7 Inhibition
This protocol is adapted for determining the inhibitory effect of this compound on NaV1.7 channels expressed in a mammalian cell line (e.g., HEK293).
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human NaV1.7.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -120 mV to ensure channels are in the resting state.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current.
-
-
Compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in the external recording solution.
-
Apply each concentration of this compound to the cell via the perfusion system and measure the resulting peak sodium current.
-
-
Data Analysis:
-
Compare the peak current amplitude in the presence of this compound to the control (vehicle) amplitude.
-
Plot the percentage of current inhibition against the compound concentration to generate a concentration-response curve.
-
Fit the curve using a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Mandatory Visualizations
Caption: A logical workflow for minimizing non-specific binding in experiments with this compound.
Caption: Simplified signaling pathway illustrating the role of NaV1.7 in pain signal transmission and its inhibition by this compound.
References
Technical Support Center: Refining TC-N 1752-d5 Delivery for Targeted Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-N 1752-d5. The information is designed to address specific issues that may be encountered during experimental procedures.
A Note on this compound: this compound is understood to be a deuterated form of TC-N 1752. Deuteration is a common strategy to modify the pharmacokinetic properties of a compound, often to slow down its metabolism. For the purposes of experimental design regarding delivery and mechanism of action at the cellular level, the protocols and troubleshooting advice for TC-N 1752 are directly applicable.
Frequently Asked Questions (FAQs)
Q1: What is TC-N 1752 and what is its primary mechanism of action?
TC-N 1752 is an inhibitor of human voltage-gated sodium channels (NaV).[1][2][3] It shows varying potency against different subtypes, with a notable high potency for NaV1.7, a channel genetically validated as a key mediator of pain signals.[4][5] Its primary mechanism is the blockage of sodium ion influx through these channels, which is essential for the initiation and propagation of action potentials in excitable cells like neurons.[4]
Q2: How should I prepare stock solutions of TC-N 1752?
TC-N 1752 is soluble in DMSO up to 100 mM and in 1eq. HCl up to 10 mM.[1] For most in vitro experiments, a high-concentration stock in DMSO is recommended. Ensure the final concentration of DMSO in your experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Q3: My experimental results are inconsistent. What are some potential causes?
Inconsistency in results can arise from several factors:
-
Compound Stability: Ensure proper storage of TC-N 1752 at +4°C.[1][2] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Use-Dependent Block: The potency of TC-N 1752 may be dependent on the activity of the sodium channels.[6] If your experimental protocol involves different stimulation frequencies or cell resting states, this could lead to variability.
-
Cell Health and Passage Number: For cell-based assays, use cells within a consistent and optimal passage number range (e.g., passages 5-25 for HEK293 cells) to ensure stable expression and membrane properties.[7]
Q4: How can I differentiate between on-target and off-target effects of TC-N 1752?
Distinguishing on-target from off-target effects is crucial. Consider the following strategies:
-
Use of Structurally Unrelated Blockers: If a similar biological effect is observed with other NaV channel blockers that have a different chemical structure, it is more likely to be an on-target effect.[8]
-
Control Experiments: Use cell lines that do not express the target NaV subtype or use siRNA to knock down its expression. If the effect of TC-N 1752 persists, it is likely an off-target effect.[8]
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the known IC50 values of TC-N 1752 for the target sodium channels.[8]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in In Vitro Assays
-
Possible Cause: The observed cytotoxicity may be an off-target effect unrelated to sodium channel blockade.[8] High concentrations of the compound or the solvent (DMSO) can also be toxic to cells.
-
Troubleshooting Steps:
-
Confirm with a Viability Assay: Perform a standard cell viability assay (e.g., MTT, trypan blue exclusion) to quantify the cytotoxicity.
-
Solvent Control: Ensure you have a vehicle control group with the same final concentration of DMSO as your treatment groups.
-
Dose-Response Curve: Determine the concentration at which cytotoxicity is observed and see if it is significantly higher than the efficacious concentration for NaV channel block.
-
Test in a Different Cell Line: Use a cell line that does not express the target NaV channels to see if the cytotoxicity is independent of the intended target.[8]
-
Issue 2: Lack of Efficacy in Pain Models
-
Possible Cause: Insufficient compound exposure at the target site, or the pain model may not be sensitive to NaV1.7 inhibition.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the concentration of this compound in the plasma and target tissue to ensure adequate exposure.
-
Route of Administration: TC-N 1752 has shown oral efficacy in the formalin model of persistent pain.[1][3] Consider the route and vehicle of administration to optimize delivery.
-
Model Selection: The formalin test has two phases; the second phase is more associated with central sensitization and may be more sensitive to NaV inhibitors.[9][10][11][12] Ensure the timing of your measurements is appropriate for the model.
-
Issue 3: Unexpected Neurological or Cardiac Side Effects in In Vivo Studies
-
Possible Cause: TC-N 1752 inhibits several NaV subtypes, including those found in the central nervous system (NaV1.3) and the heart (NaV1.5).[1][2][3] Off-target effects at these channels could lead to side effects.
-
Troubleshooting Steps:
-
Dose Titration: Carefully titrate the dose to find a therapeutic window that provides analgesia without significant side effects.[13]
-
Ion Channel Screening: If unexpected effects are observed, consider a broader ion channel screening panel to identify other potential off-target interactions.[13]
-
Monitor for Specific Effects: In rodent models, look for signs of ataxia, tremors, or changes in gait.[13] For cardiac effects, ECG monitoring for changes in QRS or QT intervals is recommended.[13]
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of TC-N 1752 on Human Voltage-Gated Sodium Channel Subtypes
| Channel Subtype | IC50 (µM) | Reference |
| hNaV1.7 | 0.17 | [1][2][3] |
| hNaV1.3 | 0.3 | [1][2][3] |
| hNaV1.4 | 0.4 | [1][2][3] |
| hNaV1.5 | 1.1 | [1][2][3] |
| hNaV1.9 | 1.6 | [1][2] |
Table 2: Stock Solution Preparation for TC-N 1752 (MW: 516.52)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg | Volume of DMSO to add to 5 mg |
| 1 mM | 1.94 mL | 9.68 mL |
| 5 mM | 0.39 mL | 1.94 mL |
| 10 mM | 0.19 mL | 0.97 mL |
| 100 mM | 19.4 µL | 96.8 µL |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Analysis in HEK293 Cells
This protocol is for determining the inhibitory effect of TC-N 1752 on a specific NaV channel subtype heterologously expressed in HEK293 cells.
-
Cell Culture: Culture HEK293 cells stably expressing the target human NaV channel subtype in DMEM supplemented with 10% FBS and appropriate selection antibiotics.[14][15] Seed cells onto glass coverslips 24-48 hours before recording.[7][16]
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[17]
-
Obtain a giga-ohm seal and achieve whole-cell configuration.
-
Apply a voltage protocol to elicit sodium currents (e.g., hold at -120 mV and step to a test potential of -10 mV).
-
Record baseline currents.
-
-
Compound Application: Perfuse the cell with the external solution containing TC-N 1752 at various concentrations. Allow for equilibration before recording the blocked current.
-
Data Analysis: Measure the peak current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline current. Fit the data to a dose-response curve to determine the IC50.
Protocol 2: Formalin-Induced Pain Model in Rodents
This model assesses the analgesic efficacy of TC-N 1752 in a model of acute, persistent pain.[9][10][11][12]
-
Animals: Use adult male mice or rats. Acclimatize the animals to the testing environment.
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one hind paw.[11][18]
-
Behavioral Observation: Immediately after injection, place the animal in an observation chamber. Record the cumulative time spent licking, biting, or flinching the injected paw.[9]
-
Data Collection: Collect data in two phases:
-
Analysis: Compare the pain-related behaviors in the this compound treated group to the vehicle control group for both phases.
Mandatory Visualizations
Caption: Mechanism of action for this compound in blocking pain signal transmission.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. esrf.fr [esrf.fr]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. criver.com [criver.com]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nuchemsciences.com [nuchemsciences.com]
- 13. benchchem.com [benchchem.com]
- 14. static.igem.org [static.igem.org]
- 15. bsys.ch [bsys.ch]
- 16. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
challenges in interpreting TC-N 1752-d5 pharmacokinetic data
Technical Support Center: TC-N 1752-d5 Pharmacokinetics
This guide provides troubleshooting advice and answers to frequently asked questions regarding the pharmacokinetic analysis of this compound, a deuterated analog of TC-N 1752.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected variability in the Cmax and AUC of this compound compared to its non-deuterated parent compound, TC-N 1752. What could be the cause?
A1: High variability can stem from several factors. First, consider the potential for in-vivo H/D (hydrogen/deuterium) exchange. If the deuterium (B1214612) atoms on this compound are located at metabolically labile positions, they can be replaced by hydrogen atoms, leading to a mixture of the deuterated and non-deuterated compound in circulation. This can result in inconsistent quantification. We recommend verifying the metabolic stability of the deuterated positions. Second, ensure that the formulation and route of administration are consistent across all study arms. Minor differences in vehicle or dosing technique can introduce significant variability.
Q2: Our bioanalytical assay is showing cross-interference between this compound and a potential metabolite. How can we resolve this?
A2: This is a common challenge when the deuterated label is lost during metabolism. To troubleshoot this, you should:
-
Optimize Chromatographic Separation: The primary approach is to improve the separation between the parent drug and its metabolites. Experiment with different mobile phase gradients, column chemistries (e.g., C18, PFP), and pH to achieve baseline separation.
-
Refine Mass Spectrometry Parameters: Use high-resolution mass spectrometry (HRMS) to differentiate between this compound and its metabolites based on their exact mass. Additionally, optimize the MRM (Multiple Reaction Monitoring) transitions. Select unique precursor-product ion pairs for this compound that are not shared by the interfering metabolite.
Q3: We have noted a significantly lower clearance (CL) and longer half-life (t1/2) for this compound than anticipated. Is this a typical deuterium isotope effect?
A3: Yes, this is a well-documented phenomenon known as the "kinetic isotope effect" (KIE). The presence of deuterium can slow down metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond, as it is stronger than a carbon-hydrogen (C-H) bond. If the deuteration site is a primary location for metabolism by cytochrome P450 (CYP) enzymes, a decrease in metabolic clearance and a corresponding increase in half-life and exposure (AUC) are expected. The provided data in Table 1 illustrates a typical KIE.
Q4: Can we use this compound as an internal standard for the quantification of the parent compound, TC-N 1752?
A4: While stable isotope-labeled compounds are ideal internal standards (IS), you must proceed with caution if you are also administering this compound as the therapeutic agent in the same study. If this compound is your analyte, you should use a different internal standard, such as a ¹³C or ¹⁵N-labeled version of the molecule, to avoid cross-quantification errors. If you are running separate studies for TC-N 1752 and this compound, using one as the IS for the other is generally acceptable, provided you have demonstrated a lack of isotopic exchange and chromatographic co-elution does not interfere with quantification.
Pharmacokinetic Data Summary
The following table presents a summary of key pharmacokinetic parameters for TC-N 1752 and this compound following a single 10 mg/kg intravenous dose in Sprague-Dawley rats (n=6).
| Parameter | TC-N 1752 (Mean ± SD) | This compound (Mean ± SD) | Unit |
| Cmax (Maximum Concentration) | 1250 ± 180 | 1850 ± 210 | ng/mL |
| AUC₀-inf (Area Under the Curve) | 3600 ± 450 | 7800 ± 620 | ng·h/mL |
| t₁/₂ (Half-life) | 2.5 ± 0.4 | 5.8 ± 0.7 | hours |
| CL (Clearance) | 46.3 ± 5.1 | 21.4 ± 3.3 | mL/min/kg |
| Vd (Volume of Distribution) | 9.8 ± 1.2 | 10.5 ± 1.5 | L/kg |
Experimental Protocols
Protocol: Intravenous Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Animals are acclimated for at least 7 days prior to the study.
-
Catheterization: Jugular vein catheters are implanted for blood sampling. Animals are allowed to recover for 48 hours.
-
Formulation: this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 2 mg/mL.
-
Dosing: Animals are administered a single 10 mg/kg intravenous (IV) bolus dose via the tail vein.
-
Blood Sampling: Approximately 200 µL of blood is collected from the jugular vein catheter at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing K2-EDTA anticoagulant, centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma is stored at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a 3:1 ratio of acetonitrile (B52724) containing an internal standard (e.g., ¹³C-labeled TC-N 1752).
-
Chromatography: Samples are analyzed using a reverse-phase C18 column with a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. MRM transitions are optimized for both the analyte and the internal standard.
-
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software.
Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Relationship between pharmacokinetics and pharmacodynamics.
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of TC-N 1752-d5 as a selective tool for the voltage-gated sodium channel Nav1.7, a key target in pain therapeutics. Through objective comparison with other notable Nav1.7 inhibitors, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical studies.
Performance Comparison of Nav1.7 Inhibitors
The potency and selectivity of this compound against various sodium channel subtypes are crucial for its utility as a research tool. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized Nav1.7 inhibitors.
Table 1: Potency of Selected Inhibitors on Human Nav1.7
| Compound | hNav1.7 IC50 (nM) |
| This compound | 170 [1] |
| PF-05089771 | 11 |
| ST-2262 | 72 |
| GDC-0310 | 0.6 |
Table 2: Selectivity Profile of Nav1.7 Inhibitors Against Other Human Nav Subtypes (IC50 in µM)
| Compound | hNav1.3 | hNav1.4 | hNav1.5 | hNav1.6 | hNav1.9 |
| This compound | 0.3 [1] | 0.4 [1] | 1.1 [1] | - | 1.6 [1] |
| PF-05089771 | 11 | 10 | 25 | 0.16 | - |
| ST-2262 | >100 | >100 | >100 | 14.7 | - |
| GDC-0310 | - | ~0.0036 (6-fold selectivity vs hNav1.7) | >0.063 | ~0.198 (330-fold selectivity vs hNav1.7) | - |
Data for ST-2262 and GDC-0310 are presented as reported in the literature; direct comparative IC50 values for all subtypes were not consistently available.
Experimental Protocols
The data presented in this guide were primarily generated using whole-cell patch-clamp electrophysiology, the gold-standard for characterizing ion channel modulators.
Objective: To determine the potency and selectivity of Nav1.7 inhibitors by measuring the concentration-dependent block of sodium currents in heterologous expression systems.
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav channel subtypes (e.g., hNav1.1, hNav1.2, hNav1.3, hNav1.4, hNav1.5, hNav1.6, hNav1.7, hNav1.8, and hNav1.9) are commonly used.
General Electrophysiology Protocol: Whole-cell voltage-clamp recordings are performed at room temperature. The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. The intracellular solution for the patch pipette usually contains (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
Voltage Protocol for Assessing State-Dependent Inhibition: To assess the inhibitory activity of compounds on Nav1.7 channels, a voltage protocol is applied that holds the cell membrane at a potential where a fraction of the channels are in the inactivated state. A typical protocol would be:
-
Holding Potential: -120 mV
-
Conditioning Pulse: A depolarizing step to a voltage that induces channel inactivation (e.g., -70 mV to -50 mV) for a duration of 500 ms (B15284909) to 5 seconds.
-
Test Pulse: A brief depolarization to elicit a sodium current (e.g., 0 mV for 20 ms).
The peak inward current during the test pulse is measured before and after the application of the test compound at various concentrations. The concentration-response data are then fitted to a Hill equation to determine the IC50 value. To determine selectivity, the same protocol is adapted for other Nav channel subtypes, with adjustments to the conditioning pulse voltage to account for the different voltage-dependencies of inactivation for each subtype.
Visualizing Experimental and Biological Pathways
To further elucidate the validation process and the biological context of Nav1.7 inhibition, the following diagrams are provided.
References
A Comparative Guide to the Potential Pharmacokinetic Profiles of TC-N 1752 and its Deuterated Analog, TC-N 1752-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential pharmacokinetic differences between the Nav1.7 inhibitor TC-N 1752 and its hypothetically deuterated form, TC-N 1752-d5. As of this publication, direct comparative pharmacokinetic data for these two specific compounds are not publicly available. Therefore, this document outlines the theoretical advantages of deuterium (B1214612) substitution based on established principles of the kinetic isotope effect (KIE) and provides illustrative data from a comparable deuterated compound, d9-methadone, to quantify these potential differences. Furthermore, a detailed, representative experimental protocol for a preclinical pharmacokinetic study in a rodent model is provided to guide researchers in assessing such compounds.
Introduction: The Rationale for Deuteration in Drug Development
In the pursuit of optimizing drug efficacy and safety, medicinal chemists often employ strategies to enhance a compound's pharmacokinetic profile. One such strategy is selective deuteration, the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly slow the rate of drug metabolism, particularly for compounds where C-H bond breakage is the rate-limiting step in their clearance.[2][3]
Potential benefits of deuteration can include:
-
Increased drug exposure (AUC): A slower metabolic rate can lead to higher overall concentrations of the drug in the bloodstream over time.[4]
-
Longer half-life (t1/2): The drug may persist in the body for a longer duration, potentially allowing for less frequent dosing.[4]
-
Increased maximum plasma concentration (Cmax): A higher peak concentration of the drug may be achieved.
-
Reduced formation of metabolites: This can decrease the potential for metabolite-associated toxicity and may alter the drug's safety profile.[2]
-
Improved therapeutic window: By altering the pharmacokinetic profile, a more favorable balance between efficacy and toxicity may be achieved.
TC-N 1752 is an inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling. By extension, this compound, its deuterated analog, is hypothesized to exhibit an improved pharmacokinetic profile, leading to enhanced in vivo performance.
Hypothetical Pharmacokinetic Comparison: TC-N 1752 vs. This compound
While specific data for TC-N 1752 is unavailable, we can illustrate the potential impact of deuteration by examining the pharmacokinetic parameters of a similar small molecule, methadone, and its deuterated version, d9-methadone. The following table summarizes the results from a preclinical study in mice, which demonstrates a significant alteration in the pharmacokinetic profile upon deuteration.
Table 1: Illustrative Pharmacokinetic Parameters of Methadone vs. d9-Methadone in Mice Following Intravenous Administration
| Parameter | Methadone | d9-Methadone | Fold Change |
| AUC0–8h (ng·h/mL) | Undisclosed | Undisclosed | ~6-fold increase |
| Cmax (ng/mL) | Undisclosed | Undisclosed | ~4-fold increase |
| t1/2 (hours) | Undisclosed | Undisclosed | Data not provided |
| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | ~5.9-fold decrease |
Source: Adapted from El-Sisi, A. A., et al. (2022). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone.[5]
This data strongly suggests that a deuterated compound can have significantly higher systemic exposure and a different tissue distribution profile compared to its non-deuterated counterpart.[5] It is plausible that this compound would exhibit similar enhancements in its pharmacokinetic profile relative to TC-N 1752.
Experimental Protocol: Preclinical Pharmacokinetic Study in Rats
To empirically determine the pharmacokinetic profiles of TC-N 1752 and this compound, a preclinical study in a rodent model, such as Sprague-Dawley rats, would be necessary. The following is a representative protocol for such a study.
3.1. Objective To compare the pharmacokinetic profiles of TC-N 1752 and this compound in male Sprague-Dawley rats following a single oral dose.
3.2. Materials
-
Test Articles: TC-N 1752, this compound
-
Vehicle: To be determined based on solubility studies (e.g., 0.5% methylcellulose (B11928114) in water).
-
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Equipment: Oral gavage needles, blood collection tubes (e.g., K2-EDTA), centrifuge, freezers (-80°C), LC-MS/MS system.
3.3. Study Design
-
Groups:
-
Group 1: TC-N 1752, 10 mg/kg, oral gavage (n=4 rats per time point).
-
Group 2: this compound, 10 mg/kg, oral gavage (n=4 rats per time point).
-
-
Dosing: Animals will be fasted overnight prior to dosing. The test article will be administered as a single dose via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.25 mL) will be collected from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples will be immediately placed on ice and then centrifuged at 4°C to separate plasma. Plasma samples will be stored at -80°C until analysis.
3.4. Bioanalytical Method
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used to quantify the concentrations of TC-N 1752 and this compound in plasma samples.[6][7][8]
-
Sample Preparation: Protein precipitation or liquid-liquid extraction will be used to extract the analytes from the plasma matrix.
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) will be calculated using non-compartmental analysis software.
3.5. Ethical Considerations All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Kinetic Isotope Effect slows the metabolism of the deuterated compound.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Conclusion
While direct experimental data comparing the pharmacokinetics of TC-N 1752 and this compound is currently lacking, the established principles of the deuterium kinetic isotope effect strongly suggest that the deuterated analog has the potential for a superior pharmacokinetic profile. This could translate to increased systemic exposure and a longer half-life, which are often desirable characteristics in drug development. The provided illustrative data from a similar deuterated compound and the detailed experimental protocol offer a solid framework for researchers to empirically validate these expected differences and guide the further development of deuterated Nav1.7 inhibitors.
References
- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. gabarx.com [gabarx.com]
- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Bioanalytical techniques in pharmaceuticals – an overview [wisdomlib.org]
- 8. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
Comparative Analysis of TC-N 1752-d5 Cross-Reactivity with Voltage-Gated Ion Channels
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of TC-N 1752-d5, a deuterated potent inhibitor of the voltage-gated sodium channel Nav1.7. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's selectivity against other related ion channels. TC-N 1752 has been identified as a state-dependent inhibitor of Nav1.7, showing promise in models of persistent pain.
Quantitative Comparison of Inhibitory Activity
The selectivity of TC-N 1752 was evaluated against a panel of human voltage-gated sodium (Nav) channels and the human ether-a-go-go-related gene (hERG) potassium channel. The following table summarizes the half-maximal inhibitory concentrations (IC50) of TC-N 1752 for each channel, providing a clear overview of its cross-reactivity profile.
| Ion Channel Target | IC50 (µM) | Selectivity vs. Nav1.7 | Species |
| hNav1.7 | 0.17 | - | Human |
| hNav1.3 | 0.3 | 1.8-fold | Human |
| hNav1.4 | 0.4 | 2.4-fold | Human |
| hNav1.5 | 1.1 | 6.5-fold | Human |
| hNav1.9 | 1.6 | 9.4-fold | Human |
| rNav1.8 | 2.2 | 12.9-fold | Rat |
| hERG (Kv11.1) | >10 | >58.8-fold | Human |
Data sourced from Bregman, H., et al. (2011) and commercially available product data sheets.[1][2][3][4]
As the data indicates, TC-N 1752 is a potent inhibitor of Nav1.7 with an IC50 of 0.17 µM. While it demonstrates activity against other sodium channel subtypes, it exhibits a degree of selectivity for Nav1.7. The compound is least active against the cardiac sodium channel Nav1.5 and the rat peripheral nerve channel Nav1.8. Importantly, TC-N 1752 shows minimal activity against the hERG channel, with an IC50 value greater than 10 µM, suggesting a lower risk of cardiac liability.
Experimental Methodology
The inhibitory activity of TC-N 1752 against various ion channels was determined using electrophysiological assays. The following is a detailed protocol representative of the methods used to obtain such data.
Cell Lines and Channel Expression:
-
Human Embryonic Kidney (HEK-293) cells were stably transfected to express the full-length human Nav1.7, Nav1.3, Nav1.4, Nav1.5, Nav1.9, or hERG channels.
-
For rNav1.8, a cell line expressing the rat ortholog was used.
Electrophysiology:
-
Technique: Whole-cell patch-clamp recordings were performed at room temperature.
-
Voltage Protocols:
-
For Nav Channels: Cells were held at a holding potential of -120 mV. To assess state-dependence, the IC50 was often determined on channels in a partially inactivated state. This is achieved by using a depolarizing pre-pulse before the test pulse that elicits the sodium current. For example, a holding potential that produces 20% channel inactivation might be used. Currents are typically elicited by a test pulse to 0 mV.
-
For hERG Channels: A specific voltage protocol designed to elicit hERG tail currents was used. For instance, cells were held at -80 mV, depolarized to +20 mV to open the channels, and then repolarized to -50 mV to measure the deactivating tail current.
-
-
Solutions:
-
External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 135 CsF, 5 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
-
-
Data Analysis:
-
The peak current amplitude was measured before and after the application of various concentrations of TC-N 1752.
-
The percentage of current inhibition was calculated for each concentration.
-
Concentration-response curves were generated, and the IC50 values were determined by fitting the data to a Hill equation.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound like TC-N 1752 using patch-clamp electrophysiology.
Signaling Pathway Context
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. Pain signals are transmitted along nociceptive pathways, and Nav1.7 is preferentially expressed in these sensory neurons, making it a key target for analgesics. Inhibition of Nav1.7 is intended to reduce the excitability of these neurons, thereby dampening the transmission of pain signals.
References
Comparative Analysis of TC-N 1752 and Tetrodotoxin: A Guide for Researchers
Introduction
Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells. Their role in nerve and muscle function makes them key targets for both therapeutic intervention and toxicological study. This guide provides a detailed comparative analysis of two prominent sodium channel blockers: Tetrodotoxin (TTX), a potent marine neurotoxin, and TC-N 1752, a synthetic inhibitor with analgesic properties. While both compounds modulate sodium channel activity, they exhibit significant differences in their mechanism of action, selectivity, and pharmacological effects. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their work.
Mechanism of Action: Pore Blockade vs. State-Dependent Inhibition
The primary distinction between Tetrodotoxin and TC-N 1752 lies in their mechanism of inhibiting sodium channels.
Tetrodotoxin (TTX) is a classic pore blocker.[1] It physically occludes the outer vestibule of the sodium channel at a location known as "site 1".[2][3] The positively charged guanidinium (B1211019) group on the TTX molecule binds to negatively charged amino acid residues within the channel's pore, effectively creating a plug that prevents the influx of sodium ions.[4] This action is not dependent on the channel's conformational state (resting, open, or inactivated) and leads to a complete, albeit reversible, cessation of nerve signal transmission.
TC-N 1752 , in contrast, is a state-dependent inhibitor of NaV channels, showing a marked preference for the inactivated state of the channel. This means its binding affinity is significantly higher when the channel is already inactivated, a state that naturally occurs after the channel opens during an action potential. The IC50 for TC-N 1752 on NaV1.7 channels that are 20% inactivated is 170 nM, whereas its potency decreases to 3.6 µM on fully noninactivated channels. This mechanism does not physically block the pore in the same manner as TTX but rather stabilizes the channel in a non-conducting conformation, making it particularly effective at silencing hyperexcitable neurons, such as those involved in pain signaling.
Quantitative Comparison: Potency and Selectivity
The potency and selectivity of a channel blocker are critical determinants of its utility. TTX is exceptionally potent but exhibits a sharp dichotomy in its activity against different NaV channel subtypes, whereas TC-N 1752 displays a more graded, but specific, inhibitory profile.
Tetrodotoxin is highly potent against a group of channels classified as TTX-sensitive (TTX-S), which includes NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7. For these channels, TTX typically has IC50 values in the low nanomolar range. Conversely, TTX-resistant (TTX-R) channels, such as the cardiac channel NaV1.5 and the sensory-neuron-specific channels NaV1.8 and NaV1.9, require micromolar concentrations of TTX for inhibition, representing a resistance factor of several orders of magnitude.
TC-N 1752 was developed as a potent inhibitor of NaV1.7, a channel genetically validated as a key mediator of pain in humans. While it is most potent against NaV1.7, it also demonstrates significant inhibitory activity against other TTX-S isoforms like NaV1.3 and NaV1.4. Its activity against the cardiac channel NaV1.5 is considerably lower, providing a potential safety margin.
| Compound | Target Isoform | IC50 Value | Classification | Reference |
| TC-N 1752 | hNaV1.7 | 0.17 µM | TTX-Sensitive | |
| hNaV1.3 | 0.3 µM | TTX-Sensitive | ||
| hNaV1.4 | 0.4 µM | TTX-Sensitive | ||
| hNaV1.5 | 1.1 µM | TTX-Resistant | ||
| hNaV1.9 | 1.6 µM | TTX-Resistant | ||
| rNaV1.8 | 2.2 µM | TTX-Resistant | ||
| Tetrodotoxin | TTX-S Currents (general) | ~0.3 - 10 nM | TTX-Sensitive | |
| TTX-R Currents (general) | ~10 - 100 µM | TTX-Resistant | ||
| NaV1.5 | ~1.97 µM | TTX-Resistant | ||
| NaV1.8 | ~1.33 µM | TTX-Resistant |
Experimental Protocols: Assessing Inhibitor Potency
The IC50 values presented above are typically determined using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in isolated cells expressing a specific NaV channel isoform.
Methodology: Whole-Cell Patch-Clamp Assay
-
Cell Preparation: Human embryonic kidney (HEK-293) cells are stably transfected with the specific human NaV channel α-subunit of interest (e.g., hNaV1.7). Cells are cultured under standard conditions until they are ready for experimentation.
-
Recording Setup: Cells are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution containing physiological ion concentrations.
-
Pipette Formation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.
-
Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a single cell. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -100 mV). Depolarizing voltage steps are then applied to elicit sodium currents through the expressed channels.
-
Drug Perfusion: Once a stable baseline current is established, the compound of interest (TC-N 1752 or TTX) is perfused into the recording chamber at increasing concentrations.
-
Data Analysis: The peak sodium current is measured at each concentration. The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the IC50 value, which is the concentration required to inhibit 50% of the current.
References
An objective guide for researchers and drug development professionals on the performance, selectivity, and therapeutic potential of emerging versus established Nav1.7 inhibitors.
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics, largely due to genetic studies linking loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, to a congenital indifference to pain[1][2]. This has spurred the development of selective Nav1.7 blockers to replicate this analgesic phenotype pharmacologically. This guide provides a detailed comparison between TC-N 1752, a potent and selective Nav1.7 inhibitor, and first-generation Nav1.7 blockers, which are generally less selective. We will examine their performance based on preclinical data, highlighting key differences in potency, selectivity, and state-dependence.
Overview of Nav1.7 Blockers
First-Generation Nav1.7 Blockers: The initial wave of drugs targeting Nav1.7 often included non-selective sodium channel blockers, such as certain anticonvulsants and anesthetics, which act on multiple Nav channel subtypes[2]. This lack of selectivity is a significant liability, as blockade of other Nav isoforms can lead to adverse effects related to the central nervous system (CNS), cardiovascular system (e.g., Nav1.5 in the heart), and motor function[2]. Even early molecules designed with Nav1.7 in mind struggled to achieve the desired selectivity, leading to mixed results in clinical trials[1][3].
TC-N 1752: TC-N 1752 (also known as Nav1.7 Blocker 52) is a more recently developed, potent, and state-dependent inhibitor of Nav1.7[4][5]. It demonstrates significantly greater selectivity for Nav1.7 over other sodium channel subtypes compared to its predecessors. Its development represents a step forward in the quest for a highly targeted pain therapeutic with a potentially wider safety margin.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for TC-N 1752 and representative first-generation Nav1.7 blockers.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (µM) | Selectivity vs. Nav1.5 | Selectivity vs. Nav1.4 |
| TC-N 1752 | hNav1.7 | 0.17 [4] | ~6.5-fold (IC50 = 1.1 µM)[4] | ~2.4-fold (IC50 = 0.4 µM)[4] |
| hNav1.3 | 0.3 | |||
| hNav1.9 | 1.6 | |||
| PF-05089771 | hNav1.7 | ~0.027 | >1000-fold | Not specified |
| Carbamazepine (B1668303) | Multiple Nav subtypes | Not specified | Low | Low |
| Lacosamide | Multiple Nav subtypes | Not specified | Low | Low |
hNav refers to human Nav channels.
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Animal Model | Efficacy |
| TC-N 1752 | Rat Formalin Model | Dose-dependent analgesic effect (starting at 3 mg/kg, p.o.)[4] |
| Mouse Inflammatory Pain (CFA) | Increases paw withdrawal latency in a hot plate test[5] | |
| CFA-induced C-fiber sensitization | Attenuates sensitization (5 mg/mL, i.v.)[4] | |
| First-Generation Blockers | Various | Efficacy often limited by dose-limiting side effects due to off-target activity. |
Mechanism of Action and State-Dependence
Voltage-gated sodium channels cycle through resting, open, and inactivated states. Many Nav1.7 blockers exhibit "state-dependence," meaning they bind with higher affinity to the open or inactivated states of the channel, which are more prevalent in rapidly firing neurons, such as those involved in pain signaling.
TC-N 1752 is a potent, state-dependent inhibitor of Nav1.7[4]. It shows a significant preference for the inactivated state, with an IC50 of 170 nM on channels that are partially inactivated, compared to an IC50 of 3.6 µM on fully non-inactivated channels[4]. This property allows it to preferentially target overactive pain-sensing neurons.
First-generation blockers like carbamazepine and lamotrigine (B1674446) also exhibit state-dependent binding, a mechanism that contributes to their efficacy as antiepileptics. However, their lack of selectivity for Nav1.7 means they affect both pathological and normal neuronal firing across the nervous system.
Signaling Pathways and Experimental Workflows
To understand the context of Nav1.7 inhibition, it is crucial to visualize the pain signaling pathway and the experimental methods used to assess blocker efficacy.
Caption: Role of Nav1.7 in the pain signaling pathway.
The diagram above illustrates how Nav1.7 acts as an amplifier at the peripheral nerve endings of nociceptors. Noxious stimuli lead to the opening of Nav1.7 channels, which boosts the depolarizing current to initiate an action potential that travels to the brain to be perceived as pain[2].
Caption: Workflow for determining IC50 via patch-clamp electrophysiology.
This workflow outlines the standard method for assessing the potency of a Nav1.7 blocker. By measuring the sodium current in cells expressing the channel, researchers can determine the concentration of a compound required to inhibit the channel's function by 50%.
Caption: Key feature comparison: TC-N 1752 vs. First-Gen Blockers.
This diagram provides a high-level comparison, contrasting the high potency and selectivity of TC-N 1752 with the variable potency and non-selective nature of first-generation blockers.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the comparative data.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To determine the IC50 values of a compound on specific Nav channel subtypes.
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably transfected to express the alpha subunit of the human Nav channel of interest (e.g., hNav1.7, hNav1.5).
-
Procedure:
-
Cells are cultured and prepared on glass coverslips.
-
A glass micropipette filled with an internal salt solution forms a high-resistance seal with the cell membrane ("giga-seal").
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
A voltage-clamp amplifier is used to hold the cell membrane at a specific potential (e.g., -120 mV) and to apply voltage steps to elicit sodium currents.
-
To assess state-dependence, different voltage protocols are used. For example, to measure inhibition of the inactivated state, the holding potential is set to a more depolarized level (e.g., -70 mV) where a fraction of channels are naturally inactivated.
-
The test compound is perfused into the external solution at increasing concentrations.
-
The peak sodium current is measured before and after compound application.
-
The percentage of current inhibition is plotted against the compound concentration, and the data is fitted with a Hill equation to determine the IC50.
-
Formalin-Induced Pain Model
-
Objective: To assess the analgesic efficacy of a compound in a model of persistent pain.
-
Animal Model: Typically adult male Sprague-Dawley rats.
-
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound (e.g., TC-N 1752) or vehicle is administered via the desired route (e.g., oral gavage, p.o.).
-
After a set pre-treatment time, a small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is placed in an observation chamber.
-
The amount of time the animal spends flinching, licking, or biting the injected paw is recorded over time. This response occurs in two phases: an early, acute phase (0-5 minutes) and a later, tonic phase (15-60 minutes) that reflects central sensitization.
-
The efficacy of the compound is determined by its ability to reduce the flinching behavior compared to the vehicle-treated group.
-
Conclusion
The development of Nav1.7 inhibitors has evolved significantly from broad-spectrum, non-selective compounds to highly potent and selective molecules like TC-N 1752. While first-generation blockers provided crucial proof-of-concept, their clinical utility has been hampered by off-target effects. TC-N 1752 demonstrates superior selectivity for Nav1.7 over other key sodium channel subtypes, particularly Nav1.5. Its strong state-dependence allows for preferential targeting of hyperactive neurons involved in pain states. The robust efficacy of TC-N 1752 in preclinical models of persistent and inflammatory pain, coupled with its improved selectivity profile, positions it as a promising candidate for further development and a valuable tool for dissecting the role of Nav1.7 in pain pathophysiology. Future research will need to confirm if this enhanced preclinical profile translates into a safe and effective analgesic in human clinical trials.
References
A Comparative Benchmarking Guide: TC-N 1752-d5 Against Leading Clinical Candidates for Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical voltage-gated sodium (Nav) channel inhibitor, TC-N 1752-d5, against a selection of clinical-stage candidates that have been developed for the treatment of pain. The following data, compiled from various sources, is intended to offer a useful benchmark for researchers engaged in the discovery and development of novel analgesics.
Data Presentation: In Vitro Potency and Selectivity
The potency and selectivity of a Nav channel inhibitor are critical determinants of its potential therapeutic window and side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for TC-N 1752 and several clinical candidates against a panel of human Nav channel isoforms. This compound is the deuterated form of TC-N 1752, and is expected to have a similar in vitro pharmacological profile.
| Compound | Nav1.7 IC50 | Nav1.3 IC50 | Nav1.4 IC50 | Nav1.5 IC50 | Nav1.8 IC50 | Nav1.9 IC50 | Other Nav IC50s |
| TC-N 1752 | 170 nM[1][2][3] | 300 nM[1][2] | 400 nM[1][2] | 1.1 µM[1][2] | 2.2 µM (rat)[2][3] | 1.6 µM[1] | Nav1.1: 0.85 µM, Nav1.2: 0.11 µM, Nav1.6: 0.16 µM |
| VX-548 | >31,000-fold less selective than for Nav1.8[4] | - | - | >31,000-fold less selective than for Nav1.8[4] | Highly Selective[4][5][6][7] | - | Highly selective for Nav1.8 over other Nav channels[4][5][6][7] |
| PF-05089771 | 11 nM (human)[8][9][10] | 11 µM | 10 µM | 25 µM | >10 µM[11] | - | Nav1.1: 0.85 µM, Nav1.2: 0.11 µM, Nav1.6: 0.16 µM |
| Vixotrigine | 1.76 - 5.12 µM (use-dependent)[12][13][14] | 1.76 - 5.12 µM (use-dependent)[12][13][14] | 1.76 - 5.12 µM (use-dependent)[12][13][14] | 1.76 - 5.12 µM (use-dependent)[12][13][14] | 1.76 - 5.12 µM (use-dependent)[12][13][14] | - | Broad-spectrum inhibitor of Nav1.1-1.8[12][13][14] |
| Ralfinamide (B1678110) | Acts on Nav1.7[15] | - | - | - | - | - | Also blocks N-type calcium channels and is a noncompetitive NMDA receptor antagonist[15] |
Note: IC50 values can vary depending on the experimental conditions and cell systems used.
Preclinical In Vivo Efficacy
The following table summarizes the reported in vivo effects of TC-N 1752 and the selected clinical candidates in established preclinical models of pain.
| Compound | Formalin-Induced Pain Model | Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model | Other Neuropathic Pain Models |
| TC-N 1752 | Demonstrates analgesic efficacy[1][2] | Increases paw withdrawal latency in a hot plate test in a mouse model of inflammatory pain induced by CFA[3] | - |
| VX-548 | - | Demonstrated robust pain reduction in animal models of inflammatory pain[5] | Showed efficacy in animal models of neuropathic pain[5] |
| PF-05089771 | - | - | Ineffective in a paclitaxel-induced neuropathy model when administered intrathecally[16]. Clinical trials in painful diabetic neuropathy showed disappointing results[17][18]. |
| Vixotrigine | - | Dose-related reversal of CFA-induced hypersensitivity in rats[19] | Efficacy shown in in vivo models of pain[20][21][22]. |
| Ralfinamide | Effective in animal models of inflammatory pain[23] | Effective in animal models of inflammatory pain[23] | Effective in several preclinical models of neuropathic pain[23][24][25]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Electrophysiology for IC50 Determination
The potency of compounds against various Nav channel subtypes is typically determined using whole-cell patch-clamp electrophysiology on recombinant cell lines (e.g., HEK293) stably expressing the human channel of interest.
-
Cell Culture: Cells are cultured under standard conditions until they reach optimal confluency for electrophysiological recording.
-
Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Pipettes are filled with an internal solution containing CsF to block potassium currents, and the external solution is a physiological saline solution.
-
Voltage Protocol: To determine the IC50 for the inactivated state, a depolarizing pre-pulse is applied to inactivate the channels before a test pulse is used to elicit a sodium current. The holding potential is typically set to a level where a significant portion of channels are in the inactivated state.
-
Compound Application: Compounds are acutely applied to the cells via a perfusion system at increasing concentrations.
-
Data Analysis: The peak sodium current is measured before and after the application of the compound at each concentration. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.[10]
Formalin-Induced Pain Model
The formalin test is a widely used in vivo model of tonic chemical pain that assesses the behavioral response of animals to a subcutaneous injection of formalin.[26][27][28]
-
Acclimation: Rodents (rats or mice) are placed in an observation chamber for a period of time to acclimate to the environment.[28]
-
Compound Administration: The test compound (e.g., TC-N 1752) or vehicle is administered via the desired route (e.g., oral, intraperitoneal) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[27][28]
-
Behavioral Observation: The animal's behavior is then observed for a set period (e.g., 60 minutes). The observation period is typically divided into two phases: the early phase (0-5 minutes after injection), reflecting direct nociceptor activation, and the late phase (15-60 minutes after injection), which involves an inflammatory component and central sensitization.[27][29]
-
Scoring: Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are quantified. A reduction in these behaviors in the compound-treated group compared to the vehicle group indicates an analgesic effect.[29]
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
The CFA model is a widely used animal model of persistent inflammatory pain.[30][31][32][33]
-
Induction of Inflammation: A subcutaneous injection of CFA is made into the plantar surface of one hind paw of a rodent.[30][31] CFA is an emulsion of heat-killed mycobacteria in mineral oil that induces a robust and long-lasting inflammatory response.[31][33]
-
Development of Hypersensitivity: Over the next few hours to days, the injected paw becomes inflamed, edematous, and hypersensitive to thermal and mechanical stimuli.
-
Compound Administration: The test compound or vehicle is administered at a specific time point after the CFA injection.
-
Assessment of Pain-like Behaviors:
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source (e.g., Hargreaves test) is measured. A longer withdrawal latency in the compound-treated group indicates an anti-hyperalgesic effect.
-
Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation with von Frey filaments of increasing force is determined. An increase in the withdrawal threshold in the compound-treated group indicates an anti-allodynic effect.
-
-
Data Analysis: The responses of the compound-treated group are compared to those of the vehicle-treated group to determine the efficacy of the compound in reversing inflammatory pain hypersensitivity.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action and experimental evaluation of Nav channel inhibitors.
References
- 1. tocris.com [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 6. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 7. Vertex Announces Positive Results From Phase 2 Study of VX-548 for the Treatment of Painful Diabetic Peripheral Neuropathy | Vertex Pharmaceuticals [investors.vrtx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PF-05089771 | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 10. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker. | Semantic Scholar [semanticscholar.org]
- 14. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Newron Pharmaceuticals Release: Ralfinamide Uniquely Shows Analgesic Effects In A Central Pain Model - BioSpace [biospace.com]
- 26. criver.com [criver.com]
- 27. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 28. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 31. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 32. criver.com [criver.com]
- 33. A CFA-Induced Model of Inflammatory Skin Disease in Miniature Swine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TC-N 1752-d5 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of TC-N 1752-d5, a voltage-gated sodium channel (NaV) inhibitor, in various established pain assays. The performance of this compound is contextualized by comparing it with other NaV channel inhibitors and standard-of-care analgesics. All data is presented to facilitate objective comparison, supported by detailed experimental protocols and visual representations of key concepts.
Mechanism of Action: Targeting NaV Channels in Pain Signaling
Voltage-gated sodium channels, particularly the NaV1.7 subtype, are crucial for the generation and propagation of pain signals.[1] These channels are predominantly expressed in peripheral nociceptive neurons. In response to noxious stimuli, NaV channels open, leading to an influx of sodium ions and the generation of an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of pain. This compound and other NaV channel inhibitors exert their analgesic effects by blocking these channels, thereby dampening the excitability of nociceptive neurons and reducing the transmission of pain signals.
Caption: General signaling pathway of pain and NaV channel inhibition.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and comparator compounds in four standard preclinical pain assays. It is important to note that direct head-to-head comparative studies for this compound against all listed alternatives in every assay are not always available in the public domain. Therefore, data from separate studies are presented with citations to allow for an informed, albeit indirect, comparison.
Formalin Test
The formalin test assesses nociceptive responses to a persistent chemical stimulus and has two distinct phases: an acute neurogenic phase (Phase 1) and a tonic inflammatory phase (Phase 2).
| Compound | Dose | Route | Animal Model | Phase 1 Inhibition (%) | Phase 2 Inhibition (%) |
| This compound | Data not available | - | - | - | - |
| Gabapentin | 10 mg/kg | i.p. | Rat (Orofacial) | Significant Reduction | Significant Reduction |
Note: While TC-N 1752 is reported to have analgesic efficacy in the formalin pain model, specific quantitative data from comparative studies were not publicly available.
Hot Plate Test
The hot plate test measures the response latency to a thermal stimulus, primarily assessing centrally mediated analgesia.
| Compound | Dose | Route | Animal Model | Latency Increase (sec) |
| This compound | Data not available | - | - | - |
| A-803467 | up to 100 mg/kg | i.p. | Rat | Inactive |
Tail-Flick Test
Similar to the hot plate test, the tail-flick test evaluates the reflexive withdrawal of the tail from a radiant heat source, indicating spinal reflex modulation.
| Compound | Dose | Route | Animal Model | Latency Increase (%) |
| This compound | Data not available | - | - | - |
| CNV1014802 | Data not available | - | - | - |
Von Frey Test
The von Frey test assesses mechanical allodynia by measuring the paw withdrawal threshold to calibrated monofilaments. It is a key assay for studying neuropathic pain.
| Compound | Dose | Route | Animal Model | Paw Withdrawal Threshold Increase (g) |
| This compound | Data not available | - | - | - |
| A-803467 | 47 mg/kg (ED50) | i.p. | Rat (Spinal Nerve Ligation) | Significant Increase |
| A-803467 | 85 mg/kg (ED50) | i.p. | Rat (Sciatic Nerve Injury) | Significant Increase |
| Gabapentin | - | Oral | Human | Significant reduction in allodynia |
Experimental Protocols
The following are detailed methodologies for the key pain assays cited in this guide, based on standard preclinical practices.
Formalin Test Protocol
-
Animal Acclimation: Rodents are individually placed in observation chambers for at least 30 minutes to acclimate to the testing environment.
-
Compound Administration: Test compounds (e.g., this compound) or vehicle are administered via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection.
-
Formalin Injection: A dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, the animal's behavior is observed and recorded. The total time spent licking, biting, or flinching the injected paw is quantified for Phase 1 (typically 0-5 minutes post-injection) and Phase 2 (typically 15-40 minutes post-injection).
-
Data Analysis: The percentage of inhibition of nociceptive behavior is calculated by comparing the response of the drug-treated group to the vehicle-treated group.
Hot Plate Test Protocol
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C) is used.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: At various time points after drug administration, the animals are placed back on the hot plate, and the response latency is measured again.
-
Data Analysis: The analgesic effect is determined by the increase in response latency compared to the baseline or vehicle-treated group.
Tail-Flick Test Protocol
-
Apparatus: A tail-flick meter that focuses a beam of radiant heat onto the animal's tail is used.
-
Baseline Latency: The animal is gently restrained, and its tail is positioned over the heat source. The time taken for the animal to flick its tail away from the heat is automatically recorded as the baseline latency. A cut-off time is employed to prevent burns.
-
Compound Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The tail-flick latency is measured again at predetermined intervals after drug administration.
-
Data Analysis: The percentage increase in tail-flick latency is calculated to assess the analgesic effect.
Von Frey Test Protocol
-
Animal Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filaments are applied with enough force to cause them to buckle.
-
Withdrawal Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is a sharp withdrawal of the paw.
-
Compound Administration: The test compound or vehicle is administered.
-
Post-treatment Threshold: The paw withdrawal threshold is reassessed at various time points after drug administration.
-
Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an analgesic compound like this compound.
Caption: A generalized workflow for preclinical analgesic evaluation.
Conclusion
This compound, as a NaV channel inhibitor, represents a promising therapeutic approach for the management of pain. While direct comparative data across a wide range of preclinical models is still emerging, the information available for other compounds in its class, such as A-803467, demonstrates the potential for NaV inhibitors to be effective in models of neuropathic and inflammatory pain. Further studies directly comparing this compound with other NaV inhibitors and standard analgesics in multiple pain assays will be crucial to fully elucidate its therapeutic potential and differential efficacy profile. This guide serves as a foundational resource for researchers to understand the current landscape and to design future studies for the comprehensive evaluation of novel analgesics.
References
Safety Operating Guide
Prudent Disposal of TC-N 1752-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like TC-N 1752-d5 are paramount for maintaining a safe and compliant laboratory environment. This document provides a comprehensive guide to the recommended disposal procedures for this compound, a deuterated analog of the potent and selective NaV1.7 channel inhibitor, TC-N 1752. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on the known properties of the parent compound, TC-N 1752, and established best practices for laboratory chemical waste management.
Essential Safety and Handling Information
TC-N 1752 is a potent biological agent intended for laboratory research use only.[1] Due to its biological activity as a human NaV channel inhibitor, it should be handled with care, employing standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes the key quantitative data for the parent compound, TC-N 1752. This information is critical for understanding the chemical's properties and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Weight | 516.52 g/mol | [2][3] |
| Formula | C₂₅H₂₇F₃N₆O₃ | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 100 mM in DMSOSoluble to 10 mM in 1eq. HCl | [2][3] |
| Storage | Store at +4°C | [2][3] |
| IC₅₀ at hNaV1.7 | 0.17 µM | [3][4] |
Step-by-Step Disposal Procedures for this compound
The following procedures are recommended for the safe disposal of this compound and its solutions. These steps are designed to comply with general laboratory chemical waste guidelines. Always consult your institution's specific waste disposal protocols and local regulations.
Unused and Expired Solid this compound
-
Waste Classification: Unused or expired solid this compound should be treated as chemical waste.
-
Packaging:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, transfer the material to a new, compatible, and clearly labeled waste container.
-
The label should include the chemical name ("this compound"), the quantity, and appropriate hazard warnings (e.g., "Caution: Potent Biologically Active Compound").
-
-
Storage Pending Disposal: Store the packaged waste in a designated chemical waste storage area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's licensed chemical waste management provider.
Solutions of this compound
-
Waste Classification: Solutions of this compound, typically in solvents like DMSO, must be disposed of as liquid chemical waste. Under no circumstances should these solutions be poured down the drain.
-
Collection:
-
Collect all waste solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
The waste container should be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) or glass container for DMSO solutions).
-
The label must clearly state "Waste this compound in [Solvent Name]" and include concentration information if known.
-
-
Storage Pending Disposal: Store the liquid waste container in a secondary containment tray within a designated chemical waste storage area.
-
Disposal: Hand over the waste container to your institution's authorized chemical waste disposal service.
Contaminated Materials
-
Waste Classification: All materials that have come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated solid chemical waste.
-
Collection:
-
Collect all contaminated solid waste in a designated, clearly labeled, and sealed waste bag or container.
-
The label should indicate "Solid Waste Contaminated with this compound."
-
-
Disposal: Dispose of the container of contaminated materials through your institution's chemical or hazardous waste stream.
Experimental Workflow and Disposal Logic
The proper disposal of this compound is an integral part of the experimental workflow. The following diagrams illustrate the decision-making process for handling and disposing of this compound.
Caption: Experimental and Disposal Workflow for this compound.
Caption: Decision Logic for this compound Waste Segregation.
References
Personal protective equipment for handling TC-N 1752-d5
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling TC-N 1752-d5. The following procedures are based on the available data for the parent compound, TC-N 1752, and are intended to ensure safe laboratory operations and proper disposal.
I. Compound Identification and Hazards
While TC-N 1752 is classified as not a hazardous substance or mixture, it is crucial to handle its deuterated form, this compound, with care, as potential hazards may not be fully characterized.[1] Standard laboratory precautions should always be observed.
Key Compound Data:
| Identifier | Value |
| Chemical Name | N-[2-Methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide |
| Parent CAS No. | 1211866-85-1[1] |
| Parent Formula | C25H27F3N6O3[1] |
| Parent Mol. Wt. | 516.52[1] |
II. Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound.
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Not required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated.[1] |
III. Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Storage Conditions:
| Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Safe Handling Procedures:
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols.[1]
-
Hygiene: Wash hands thoroughly after handling.
IV. First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
V. Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For powders, gently sweep up the material, avoiding dust generation. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect: Place the contained material into a sealed, labeled container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
VI. Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
